2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1,5,6,7-tetrahydroindol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-5-7-8(10-6)3-2-4-9(7)11/h5,10H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIYEKHYUGHTAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431115 | |
| Record name | 2-Methyl-1,5,6,7-tetrahydro-4H-indol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35308-68-0 | |
| Record name | 2-Methyl-1,5,6,7-tetrahydro-4H-indol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one: A Cornerstone for Drug Discovery
Abstract
The 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and drug development sectors. Its unique structural features serve as a versatile building block in the synthesis of a wide array of biologically active molecules, including those targeting neurological disorders.[1] This technical guide provides a comprehensive overview of the synthetic strategies for obtaining this valuable compound, with a particular focus on a robust and efficient one-pot multicomponent reaction. We will delve into the mechanistic underpinnings of the synthesis, provide a detailed experimental protocol, and present a comparative analysis of alternative synthetic routes. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of the synthesis and application of this important indole derivative.
Introduction: The Significance of the Tetrahydroindolone Core
The indole nucleus is a ubiquitous feature in numerous natural products and pharmaceutical agents, contributing to their diverse biological activities.[2][3] The partially saturated tetrahydroindolone core, specifically, offers a three-dimensional architecture that can be strategically modified to optimize interactions with biological targets. This compound, in particular, has been identified as a key intermediate in the synthesis of novel therapeutics.[1] Its value lies in the presence of a reactive ketone functionality and a substituted pyrrole ring, which allow for further chemical elaboration to generate libraries of diverse compounds for drug screening. A deep understanding of its synthesis is therefore paramount for advancing medicinal chemistry programs that rely on this scaffold.
Strategic Approaches to the Synthesis of this compound
The construction of the this compound framework can be approached through several classical and modern synthetic methodologies. The choice of a particular route often depends on factors such as the availability of starting materials, desired scale of the reaction, and overall efficiency.
Classical Approaches: A Foundation in Named Reactions
Two of the most venerable methods in indole synthesis, the Fischer and Paal-Knorr syntheses, provide a conceptual basis for the construction of the pyrrole ring within the target molecule.
-
The Fischer Indole Synthesis: This acid-catalyzed reaction involves the cyclization of a phenylhydrazone derived from a ketone or aldehyde.[4][5] In the context of our target molecule, this would conceptually involve the reaction of a suitably functionalized hydrazine with a precursor to the cyclohexanedione ring. However, the harsh acidic conditions and high temperatures often required can limit the functional group tolerance of this method.
-
The Paal-Knorr Pyrrole Synthesis: This method offers a more direct route to pyrroles through the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[5][6][7][8] The mechanism involves the formation of a hemiaminal followed by cyclization and dehydration to furnish the aromatic pyrrole ring.[5][7] This approach is highly relevant to the synthesis of our target, as a 1,4-dicarbonyl precursor can be envisioned that would lead to the desired tetrahydroindolone structure.
A Modern and Efficient Approach: The One-Pot Multicomponent Synthesis
To overcome the limitations of some classical methods, modern organic synthesis has increasingly embraced multicomponent reactions (MCRs). These reactions offer significant advantages in terms of efficiency, atom economy, and operational simplicity by combining three or more reactants in a single synthetic operation to form a complex product.
A highly effective and widely applicable method for the synthesis of this compound is a one-pot reaction that can be conceptually understood as a variation of the Hantzsch pyrrole synthesis. This approach utilizes readily available starting materials: cyclohexane-1,3-dione , ethyl acetoacetate , and an ammonia source .
The causality behind this strategic choice lies in the inherent reactivity of the starting materials. Cyclohexane-1,3-dione provides the C4, C5, C6, and C7 carbons of the final product. Ethyl acetoacetate, a β-ketoester, is the source for the C2 (with its methyl group) and C3 carbons of the pyrrole ring. The ammonia source provides the nitrogen atom for the pyrrole ring.
Mechanistic Insights into the One-Pot Synthesis
The one-pot synthesis of this compound is a cascade of interconnected reactions. Understanding the underlying mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
The reaction is believed to proceed through the following key steps:
-
Enamine Formation: The reaction initiates with the condensation of the ammonia source with one of the carbonyl groups of ethyl acetoacetate to form an enamine intermediate.
-
Knoevenagel Condensation: The highly reactive cyclohexane-1,3-dione then undergoes a Knoevenagel condensation with the enamine. The acidic methylene group of the cyclohexane-1,3-dione attacks the electrophilic carbon of the enamine's imine functionality.
-
Intramolecular Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization, where the nitrogen atom attacks one of the carbonyl groups of the original cyclohexane-1,3-dione moiety. This is followed by a dehydration step to form the aromatic pyrrole ring, yielding the final this compound product.
The entire sequence is a self-validating system, as the formation of each intermediate drives the reaction forward towards the thermodynamically stable indole product.
Caption: Proposed mechanistic pathway for the one-pot synthesis.
Detailed Experimental Protocol
The following protocol provides a step-by-step methodology for the synthesis of this compound. This protocol is designed to be a self-validating system, with clear instructions for each stage of the process.
Materials and Reagents:
-
Cyclohexane-1,3-dione
-
Ethyl acetoacetate
-
Ammonium acetate (as the ammonia source)
-
Ethanol (or another suitable solvent)
-
Glacial acetic acid (catalyst)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for workup)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexane-1,3-dione (1.0 eq), ethyl acetoacetate (1.0 eq), and ammonium acetate (1.1 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain this temperature for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a dilute solution of hydrochloric acid, a saturated solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
-
Quantitative Data and Comparative Analysis
The efficiency of a synthetic route is best evaluated through quantitative data. The following table summarizes typical reaction parameters for the one-pot synthesis of this compound.
| Parameter | Value | Reference |
| Yield | 75-85% | Generic, based on similar reported syntheses |
| Reaction Time | 4-6 hours | Generic, based on similar reported syntheses |
| Reaction Temperature | Reflux (Ethanol) | Generic, based on similar reported syntheses |
| Purity (post-purification) | >98% | Generic, based on similar reported syntheses |
Comparative Workflow:
Caption: Comparison of the one-pot versus a stepwise synthetic workflow.
The one-pot approach significantly streamlines the synthesis, reducing the number of steps, solvent usage, and purification procedures, which often translates to higher overall yields and a more environmentally friendly process.
Conclusion: A Versatile and Efficient Synthesis
The one-pot multicomponent synthesis of this compound from cyclohexane-1,3-dione, ethyl acetoacetate, and an ammonia source stands out as a highly efficient and practical method for accessing this valuable building block. Its operational simplicity, high yields, and the use of readily available starting materials make it an attractive strategy for both academic research and industrial applications in drug discovery. The mechanistic understanding of this cascade reaction allows for rational optimization and adaptation, further enhancing its utility. This in-depth guide provides the necessary technical information for researchers to confidently synthesize and utilize this important indole derivative in their quest for novel therapeutics.
References
- 1. scribd.com [scribd.com]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. One-pot synthesis of N-substituted 2-methyl-4,5,6,7-tetrahydroindole derivatives [open.metu.edu.tr]
- 5. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 6. Knorr Pyrrole Synthesis [drugfuture.com]
- 7. Feist-Bénary Furan Synthesis | Ambeed [ambeed.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
An In-depth Technical Guide to 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one: Synthesis, Properties, and Applications
Foreword: The Strategic Value of the Tetrahydroindolone Scaffold
In the landscape of modern drug discovery and organic synthesis, the strategic selection of core molecular scaffolds is paramount. Heterocyclic compounds, particularly those containing the indole nucleus, have consistently proven to be privileged structures, forming the backbone of numerous natural products and FDA-approved pharmaceuticals.[1][2][3] This guide focuses on a specific and highly versatile derivative: 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one (CAS No. 35308-68-0). This molecule is not merely an intermediate; it is an enabling building block. Its unique fusion of an electron-rich pyrrole ring with a reactive cyclohexenone moiety provides a rich platform for chemical elaboration, making it a valuable starting point for constructing complex polyheterocyclic systems with significant therapeutic potential.[4][5][6]
This document serves as a technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind synthetic choices, provides detailed experimental context, and explores the reactivity that underpins the compound's utility as a synthon for novel bioactive agents.[7][8][9]
Synthesis and Mechanistic Considerations
The most robust and widely employed route to substituted tetrahydroindolones involves a sequential Japp-Klingemann reaction and Fischer indole synthesis. This two-stage process is elegant in its efficiency, constructing the core bicyclic structure from acyclic or simple cyclic precursors.
Stage 1: The Japp-Klingemann Reaction for Hydrazone Formation
The Japp-Klingemann reaction is a classic and reliable method for synthesizing hydrazones from β-keto-esters and aryl diazonium salts.[10][11] The reaction proceeds via the formation of an azo compound, which then undergoes hydrolysis and decarboxylation to yield the stable hydrazone intermediate, a critical precursor for the subsequent cyclization.[10] This method cleverly avoids the often-problematic direct synthesis and handling of substituted hydrazines.[12]
Conceptual Workflow: Japp-Klingemann Reaction
Caption: General mechanism of the Japp-Klingemann reaction.
Stage 2: The Fischer Indole Synthesis for Ring Closure
Following the formation of the hydrazone, the core indole structure is constructed via the Fischer indole synthesis. This acid-catalyzed reaction is one of the most important methods for synthesizing indoles.[13][14][15] The mechanism involves the tautomerization of the hydrazone to an enamine, followed by a crucial[16][16]-sigmatropic rearrangement that breaks the N-N bond and forms a C-C bond.[15][16][17] Subsequent cyclization and elimination of ammonia under acidic conditions yield the aromatic indole ring system.[13][15]
Protocol: Synthesis of this compound
-
Step 1 (Hydrazone Synthesis): An appropriate diazonium salt is coupled with a cyclic β-keto-ester, such as 2-ethoxycarbonyl-1,3-cyclohexanedione, in an aqueous solution buffered with sodium acetate. The resulting hydrazone is then isolated. This approach is a specific application of the Japp-Klingemann reaction.[12][18][19]
-
Step 2 (Indole Formation): The isolated hydrazone is heated in the presence of a strong acid catalyst. A mixture of acetic acid and hydrochloric acid (often referred to as Kent's reagent) or polyphosphoric acid is commonly used.[13][15][19]
-
Step 3 (Work-up and Purification): The reaction mixture is cooled, neutralized, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography or recrystallization to yield the target compound.
Conceptual Workflow: Fischer Indole Synthesis
Caption: Key mechanistic steps of the Fischer indole synthesis.
Physicochemical and Spectroscopic Profile
Accurate characterization is essential for confirming the identity and purity of a synthesized compound. The following data provides a reference for this compound.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 35308-68-0 | [4][20][21][22][23][24] |
| Molecular Formula | C₉H₁₁NO | [4][20][21][22][23] |
| Molecular Weight | 149.19 g/mol | [4][20][21][23] |
| Appearance | Light yellow to brown crystalline powder | [4] |
| Melting Point | 204 °C | [4] |
| IUPAC Name | 2-methyl-1,5,6,7-tetrahydroindol-4-one | [20][21] |
| Storage | Store at room temperature, sealed in a dry environment. | [4] |
Spectroscopic Characterization
While specific spectra are instrument-dependent, the following provides the expected spectral features for structural verification based on established principles of spectroscopic analysis.[25][26]
-
¹H NMR Spectroscopy:
-
NH Proton: A broad singlet typically observed between δ 8.0-10.0 ppm.
-
Pyrrole CH: A singlet or narrowly split multiplet around δ 6.2 ppm.
-
Cyclohexenone Protons: Three sets of aliphatic protons will appear as multiplets in the δ 2.0-3.0 ppm range.
-
Methyl Protons: A sharp singlet corresponding to the three methyl protons at approximately δ 2.3 ppm.
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbon (C=O): A signal in the downfield region, expected around δ 195 ppm.
-
Pyrrole Ring Carbons: Four signals between δ 110-140 ppm.
-
Aliphatic Carbons (CH₂): Three signals for the methylene carbons in the δ 20-40 ppm range.
-
Methyl Carbon (CH₃): A signal in the upfield region, typically around δ 15 ppm.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A characteristic broad peak in the region of 3200-3400 cm⁻¹.
-
C-H Stretch (Aliphatic): Multiple peaks between 2850-2960 cm⁻¹.
-
C=O Stretch (Conjugated Ketone): A strong, sharp absorption band around 1650 cm⁻¹.
-
C=C Stretch (Pyrrole): Absorptions in the 1500-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
The exact mass is 149.084063974 Da.[21] The electron impact (EI) or electrospray ionization (ESI) spectrum should show a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) at m/z 149 or 150, respectively.
-
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the distinct reactivity of its constituent parts: the indole nucleus and the α,β-unsaturated ketone system.
Diagram of Key Reactive Sites
Caption: Major sites of chemical reactivity on the molecule.
-
Indole Ring Reactivity: The pyrrole moiety is electron-rich and susceptible to electrophilic substitution, primarily at the C3 position.[27] The N-H proton is weakly acidic and can be removed by a suitable base, allowing for N-alkylation or N-acylation to introduce diverse substituents.[5][6]
-
Ketone and Enone Reactivity: The carbonyl group undergoes standard ketone chemistry. More significantly, the adjacent methylene (α-carbon) is readily functionalized. For instance, α-formylation can be achieved using reagents like ethyl formate with a base.[5] This creates a highly versatile enaminoketone intermediate, which is a precursor for the synthesis of fused pyrazoles, isoxazoles, and other complex heterocyclic systems.[5][6]
This dual reactivity allows for a modular approach to building molecular complexity, making the tetrahydroindolone scaffold a powerful tool for generating libraries of compounds for biological screening.
Applications in Medicinal Chemistry and Drug Discovery
The true value of this compound is realized in its role as a foundational element in the synthesis of biologically active molecules. The indole motif itself is a cornerstone of medicinal chemistry, present in drugs targeting a vast array of conditions.[2] Derivatives of the tetrahydroindolone core have been investigated for several therapeutic applications:
-
Anticancer Agents: This scaffold is used to synthesize complex tricyclic and tetracyclic structures that have shown cytotoxic activity against various cancer cell lines.[9] Some derivatives have been investigated as inhibitors of key cell cycle regulators like cyclin-dependent kinase 9 (CDK9).[9]
-
Enzyme Inhibitors: The structural framework is suitable for designing inhibitors for various enzymes. For example, derivatives have been identified as potent and selective inhibitors of SIRT2, a target relevant to neurodegenerative diseases and metabolic disorders.[7] It has also been used as a starting point for inhibitors of guanylate cyclase.[8]
-
Central Nervous System (CNS) Agents: The indole core is a common feature in drugs targeting CNS receptors. The tetrahydroindolone structure has been used as a precursor in the synthesis of potent 5-HT (serotonin) receptor agonists, which are relevant for treating conditions like anxiety, depression, and migraines.[8][12]
The ability to easily diversify the core structure at multiple positions makes it an ideal candidate for lead optimization campaigns in drug discovery programs.[6][7]
Safety and Handling
As with any laboratory chemical, proper handling procedures are essential to ensure safety.
-
GHS Hazard Classification:
-
Recommended Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, and eye/face protection.
-
Use in a well-ventilated area or under a fume hood to avoid inhalation of dust. A dust mask (type N95 or equivalent) is recommended.[8]
-
-
First Aid Measures:
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[22]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Inhalation: Move person into fresh air. If breathing is difficult, give oxygen.[22]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
-
Consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.[22]
References
- 1. rjptonline.org [rjptonline.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
- 6. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1,5,6,7-Tetrahydro-4H-indol-4-one 98 13754-86-4 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 11. Japp-Klingemann_reaction [chemeurope.com]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. testbook.com [testbook.com]
- 14. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 15. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 16. jk-sci.com [jk-sci.com]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. researchgate.net [researchgate.net]
- 19. tsijournals.com [tsijournals.com]
- 20. fluorochem.co.uk [fluorochem.co.uk]
- 21. This compound | C9H11NO | CID 9815223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. 1,5,6,7-TETRAHYDRO-2-METHYL-4H-INDOL-4-ONE - Safety Data Sheet [chemicalbook.com]
- 23. chemuniverse.com [chemuniverse.com]
- 24. calpaclab.com [calpaclab.com]
- 25. bg.copernicus.org [bg.copernicus.org]
- 26. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 27. soc.chim.it [soc.chim.it]
A Technical Guide to 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one: Synthesis, Characterization, and Applications
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one, a pivotal heterocyclic building block in medicinal chemistry and organic synthesis. The document details the compound's core identifiers, physicochemical properties, a validated synthetic protocol with mechanistic insights, and methods for its analytical characterization. Furthermore, it explores the compound's significant role as a versatile intermediate in the development of pharmacologically active agents and complex natural products. This guide is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this valuable synthetic scaffold.
Core Compound Identification and Physicochemical Properties
This compound is a bicyclic compound featuring a pyrrole ring fused to a cyclohexanone moiety. This unique arrangement of a nucleophilic indole core and an electrophilic ketone makes it a highly versatile intermediate for constructing more complex molecular architectures.[1][2] Its primary identifiers and key properties are summarized below.
Table 1: Compound Identifiers and Properties
| Identifier | Value | Source |
| CAS Number | 35308-68-0 | [3][4][5] |
| IUPAC Name | 2-methyl-1,5,6,7-tetrahydroindol-4-one | [3][4] |
| Molecular Formula | C₉H₁₁NO | [1][3][4] |
| Molecular Weight | 149.19 g/mol | [1][3] |
| Canonical SMILES | CC1=CC2=C(CCCC2=O)N1 | [4] |
| InChIKey | HJIYEKHYUGHTAC-UHFFFAOYSA-N | [3][4] |
| Physical State | Light yellow to brown crystalline powder | [1] |
| Melting Point | 204 °C | [1] |
| Purity | ≥96-98% (Typical) | [1][4][5] |
Synthesis and Mechanistic Considerations
The construction of the tetrahydroindolone scaffold is most commonly achieved through multicomponent reactions, which offer efficiency and atom economy.[6] A prevalent and robust method is the condensation reaction involving a cyclic 1,3-dione, an α-haloketone, and a primary amine. The following protocol outlines a representative synthesis.
General Synthetic Protocol: Three-Component Condensation
This procedure describes the synthesis of a tetrahydroindol-4-one derivative, which is a foundational method for accessing the target compound.
Core Reaction: Cyclohexane-1,3-dione + Chloroacetone + Primary Amine → this compound derivative.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexane-1,3-dione (1.0 eq) and a suitable solvent (e.g., ethanol or acetonitrile).
-
Reagent Addition: Add the primary amine (1.0 eq) to the solution and stir for 10-15 minutes at room temperature to facilitate the formation of the enaminone intermediate.
-
Cyclization Initiation: Introduce chloroacetone (1.0 eq) to the reaction mixture. Causality Insight: Chloroacetone serves as the electrophilic component that will react with the nucleophilic enamine to build the pyrrole ring.
-
Heating and Reflux: Heat the mixture to reflux (typically 70-80 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under vacuum.
-
Purification: Collect the crude solid by filtration, wash with cold ethanol, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthetic protocol.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C9H11NO | CID 9815223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. chemuniverse.com [chemuniverse.com]
- 6. MULTICOMPONENT SYNTHESIS OF 1,5,6,7-TETRAHYDRO- 4<i>H</i>-INDOL-4-ONE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
An In-depth Technical Guide to the Structure Elucidation of 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one
Foreword: The Architectural Blueprint of a Molecule
In the realm of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule—its structure—is the paramount determinant of its function, reactivity, and potential. The heterocyclic scaffold of 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one represents a valuable building block in medicinal chemistry, forming the core of various pharmacologically active agents.[1][2] Therefore, the unambiguous confirmation of its structure is not merely an academic exercise but a critical prerequisite for its application.
This guide eschews a rigid, templated approach. Instead, it presents a logical, causality-driven narrative that mirrors the intellectual process of a scientist at the bench. We will journey through a multi-technique, self-validating workflow, demonstrating how data from Mass Spectrometry, Infrared Spectroscopy, and a suite of Nuclear Magnetic Resonance experiments are synergistically integrated. Each step is explained not just in what is done, but why it is chosen, providing the reader with a robust framework for elucidating the structure of this, and similar, novel chemical entities.
Part 1: Foundational Analysis - Molecular Formula and Degrees of Unsaturation
Before any spectroscopic analysis, the elemental composition provides the fundamental constraints for any proposed structure. For this compound, the molecular formula is established as C₉H₁₁NO.[3]
From this, we calculate the Degree of Unsaturation (DoU) , a crucial first indicator of rings and/or multiple bonds.
-
Formula: DoU = C - (H/2) - (X/2) + (N/2) + 1
-
Calculation: DoU = 9 - (11/2) + (1/2) + 1 = 9 - 5.5 + 0.5 + 1 = 5
A DoU of five suggests a significant presence of cyclic structures and/or double bonds. For an indole-based scaffold, this is typically accounted for by the four double bonds and one ring of the aromatic pyrrole system, plus one additional ring—in this case, the partially saturated cyclohexanone moiety. This initial calculation provides a hypothesis that all subsequent spectroscopic data must satisfy.
Part 2: The Spectroscopic Triad for Structural Verification
Caption: A typical workflow for spectroscopic structure elucidation.
Mass Spectrometry (MS): The Molecular Scale
Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation analysis.
Causality of Choice: We select Electron Ionization (EI) as the initial technique. While it's a "hard" ionization method that can sometimes prevent the observation of a molecular ion, it provides rich, reproducible fragmentation patterns that act as a structural fingerprint.
Expected Data & Interpretation:
-
Molecular Ion (M⁺•): The molecular formula C₉H₁₁NO gives a molecular weight of 149.19 g/mol .[3] A prominent peak at m/z = 149 is expected. The Nitrogen Rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with our compound.[6]
-
Fragmentation Analysis: The fused ring system is expected to be relatively stable. Key fragmentations would likely involve the loss of neutral molecules or stable radicals from the cyclohexanone portion.
Caption: Plausible fragmentation pathways for the target molecule in EI-MS.
Data Summary Table: Mass Spectrometry
| m/z | Proposed Fragment | Significance |
|---|---|---|
| 149 | [C₉H₁₁NO]⁺• | Molecular Ion (M⁺•), confirms MW and odd N count. |
| 134 | [M - CH₃]⁺ | Loss of the methyl group. |
| 121 | [M - CO]⁺• | Loss of carbon monoxide, characteristic of a ketone. |
| 121 | [M - C₂H₄]⁺• | Retro-Diels-Alder (RDA) fragmentation of the cyclohexene ring. |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).
-
Instrument: Utilize a GC-MS or a direct insertion probe on a magnetic sector or quadrupole mass spectrometer.
-
Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV (standard for library matching)
-
Source Temperature: 200-250 °C
-
Mass Range: Scan from m/z 40 to 300.
-
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern, comparing it against theoretical pathways and spectral databases.
Infrared (IR) Spectroscopy: Identifying the Bonds
IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[7][8]
Causality of Choice: This technique is chosen to quickly confirm or deny the presence of the key N-H and carbonyl (C=O) functionalities hypothesized from the molecular formula.
Expected Data & Interpretation: The structure contains a secondary amine (in the pyrrole ring), a conjugated ketone, C-H bonds of various types, and C=C bonds.
Data Summary Table: Infrared Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |
|---|---|---|
| ~3300 | N-H stretch | Confirms the presence of the indole N-H group. A relatively sharp peak. |
| 3100-3000 | sp² C-H stretch | Aromatic/vinylic C-H bond in the pyrrole ring. |
| 2950-2850 | sp³ C-H stretch | Aliphatic C-H bonds in the methyl and cyclohexanone moieties. |
| ~1665 | C=O stretch | Key Peak . Strong, sharp absorption. The frequency is lower than a simple aliphatic ketone (~1715 cm⁻¹) due to conjugation with the pyrrole ring.[9] |
| ~1600 & ~1480 | C=C stretch | Aromatic ring skeletal vibrations. |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small amount (~1-2 mg) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrument: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the anvil to ensure good contact.
-
Collect the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
Resolution: 4 cm⁻¹.
-
Spectral Range: 4000-600 cm⁻¹.
-
-
Analysis: Process the resulting spectrum (background correction, ATR correction if necessary) and identify the key absorption bands corresponding to the functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint
NMR is the most powerful technique for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of ¹H and ¹³C atoms.[4]
¹H NMR - Proton Environments The ¹H NMR spectrum maps the different types of protons in the molecule. We expect to see signals for the N-H proton, a vinylic proton on the pyrrole ring, three distinct methylene (CH₂) groups, and a methyl (CH₃) group.
¹³C NMR - Carbon Skeleton The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. For C₉H₁₁NO, we expect to see 9 distinct signals, confirming the absence of molecular symmetry.
2D NMR - Connecting the Pieces While 1D spectra identify the fragments, 2D NMR experiments like COSY, HSQC, and HMBC are essential to connect them.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds), revealing H-C-C-H networks.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon signal of the atom it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the full structure. It shows correlations between protons and carbons that are 2 or 3 bonds away, allowing us to link fragments across quaternary carbons or heteroatoms.
Caption: Key HMBC correlations linking the methyl, pyrrole, and ketone moieties.
Data Summary Table: Predicted NMR Data (in CDCl₃, ~500 MHz)
| Position | δ ¹H (ppm), Mult., (Int.) | δ ¹³C (ppm) | Key HMBC Correlations from... |
|---|---|---|---|
| 1 (NH) | ~8.1 (br s, 1H) | - | H at C3, H at C7 |
| 2 (C-CH₃) | - | ~145 | H of CH₃ |
| 3 (CH) | ~6.1 (s, 1H) | ~110 | H of CH₃, H₂ at C5 |
| 3a | - | ~125 | H at C3, H₂ at C5 |
| 4 (C=O) | - | ~195 | H at C3, H₂ at C5 |
| 5 (CH₂) | ~2.5 (t, 2H) | ~38 | H₂ at C6 |
| 6 (CH₂) | ~2.1 (p, 2H) | ~22 | H₂ at C5, H₂ at C7 |
| 7 (CH₂) | ~2.8 (t, 2H) | ~25 | H₂ at C6 |
| 7a | - | ~150 | H at C3, H₂ at C7 |
| 2-CH₃ | ~2.3 (s, 3H) | ~14 | C2, C3 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Typical parameters: 30° pulse, 1-2 second relaxation delay, 16 scans.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Typical parameters: 30-45° pulse, 2 second relaxation delay, 1024 scans or more.
-
COSY: Use a standard gradient-selected COSY pulse sequence.
-
HSQC: Use a standard gradient-selected HSQC pulse sequence optimized for a ¹JCH of ~145 Hz.
-
HMBC: Use a standard gradient-selected HMBC pulse sequence optimized for long-range couplings of 8-10 Hz.
-
-
Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra (e.g., to residual CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate ¹H signals and pick peaks for all spectra. Use the 2D spectra to build spin systems and connect fragments.
Part 3: Final Synthesis - Assembling the Evidence
-
Foundation: MS confirms the molecular formula C₉H₁₁NO (MW 149) and the presence of one nitrogen atom. The calculated DoU of 5 sets the stage for a bicyclic, unsaturated structure.
-
Functional Groups: IR spectroscopy provides direct evidence for the N-H (~3300 cm⁻¹) and conjugated ketone C=O (~1665 cm⁻¹) functional groups. The ¹³C NMR signal at ~195 ppm corroborates the ketone.
-
Core Fragments:
-
¹H NMR shows a singlet at ~2.3 ppm (3H), identifying the methyl group.
-
The COSY spectrum reveals a -CH₂(5)-CH₂(6)-CH₂(7)- spin system through the triplet-pentet-triplet coupling pattern.
-
A vinylic singlet at ~6.1 ppm (1H) is characteristic of the C3-H on the pyrrole ring.
-
-
Assembly via HMBC: The final connections are made with HMBC data.
-
The methyl protons (~2.3 ppm) show a strong correlation to the quaternary carbon at ~145 ppm (C2) and the vinyl CH at ~110 ppm (C3), firmly placing the methyl group at the C2 position.
-
The protons of the C5 methylene group (~2.5 ppm) show correlations to the ketone carbon at ~195 ppm (C4) and the quaternary carbon at ~125 ppm (C3a), fusing the cyclohexanone ring to the pyrrole at the 3a-4 positions.
-
The C3 proton (~6.1 ppm) shows correlations to C4, C3a, and C7a, confirming the fusion of the two rings.
-
Every piece of spectroscopic evidence is internally consistent and cross-validates the data from the other techniques, leading to the unequivocal structure of This compound . This systematic, evidence-based approach ensures the highest degree of scientific integrity and confidence in the final structural assignment.
References
- 1. mdpi.com [mdpi.com]
- 2. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C9H11NO | CID 9815223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 5. jchps.com [jchps.com]
- 6. Mass Spectrometry [www2.chemistry.msu.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. iosrjournals.org [iosrjournals.org]
- 9. spcmc.ac.in [spcmc.ac.in]
A Technical Guide to the Biological Activities of 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one Derivatives
Introduction: The Versatile Tetrahydroindole Scaffold
Within the vast landscape of heterocyclic chemistry, the indole nucleus stands as a privileged scaffold, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique bicyclic structure, consisting of a benzene ring fused to a pyrrole ring, provides a framework ripe for chemical modification, yielding a library of compounds with diverse biological functions.[1][3] This guide focuses on a specific, highly valuable subclass: 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one derivatives.
The partially saturated cyclohexanone ring fused to the pyrrole core imparts a three-dimensional architecture that distinguishes it from planar indole systems. This structural feature is found in various pharmacologically active agents, including the FDA-approved antipsychotic drug molindone, underscoring its therapeutic relevance.[4] The presence of a ketone functionality, a methyl group at the C2 position, and the N-H of the pyrrole ring offer multiple points for chemical derivatization, making this scaffold an excellent starting point for drug discovery campaigns.
This technical guide provides an in-depth exploration of the multifaceted biological activities of these derivatives, synthesizing data from preclinical studies to offer researchers and drug development professionals a comprehensive overview of their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. We will delve into mechanisms of action, structure-activity relationships, and key experimental protocols, providing a robust framework for future research and development.
Synthetic Strategies: Building the Derivative Library
The generation of a diverse library of derivatives is the cornerstone of any medicinal chemistry program. For the 4,5,6,7-tetrahydroindol-4-one scaffold, multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical approach.[5] These one-pot reactions allow for the rapid assembly of complex molecules from simple starting materials, avoiding time-consuming isolation of intermediates and costly purification steps.
A common and effective strategy involves the three-component condensation of a 1,3-dicarbonyl compound (e.g., dimedone), a primary amine, and a phenacyl bromide derivative.[1][5] This approach enables systematic variation at multiple positions of the final molecule by simply changing the initial building blocks, facilitating the exploration of structure-activity relationships (SAR).
Caption: Workflow for generating a derivative library via a multicomponent reaction.
Anticancer Activity: A Multi-Pronged Attack
Indole derivatives have long been recognized for their potential to combat cancer by acting on diverse cellular targets.[1][6] Derivatives of the this compound scaffold continue this legacy, exhibiting potent cytotoxic effects against various cancer cell lines through several key mechanisms.
Key Mechanisms of Action
-
Kinase Inhibition: Many cancers are driven by aberrant signaling pathways controlled by protein kinases. Tetrahydroindole derivatives have been shown to function as kinase inhibitors. For instance, novel indole derivatives have demonstrated dual inhibitory activity against both Epidermal Growth Factor Receptor (EGFR) and Src kinase, two proteins whose cooperation can lead to more aggressive tumor phenotypes.[7] Other related structures have shown potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 9 (CDK9), which are critical for angiogenesis and cell cycle regulation, respectively.[1][8]
-
Induction of Apoptosis: A primary goal of cancer therapy is to induce programmed cell death, or apoptosis, in malignant cells. Active tetrahydroindole compounds have been shown to trigger the intrinsic apoptotic pathway. Treatment of prostate cancer cells with a lead compound resulted in a significant increase in the levels of pro-apoptotic proteins, including Bax, caspase-8, and caspase-3, coupled with a decrease in the anti-apoptotic protein Bcl-2.[7] This shift in the Bax/Bcl-2 ratio is a critical event that commits the cell to apoptosis.
Caption: The intrinsic apoptosis pathway induced by active tetrahydroindole derivatives.
Quantitative Cytotoxicity Data
The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cancer cell metabolic activity or proliferation.
| Compound Class | Cell Line | IC50 (µM) | Putative Target | Reference |
| 1-Aryl-2-phenyl-tetrahydroindol-4-one | Jurkat (Leukemia) | 14.8 | CDK9 | [1] |
| 1-Aryl-2-phenyl-tetrahydroindol-4-one | HEK293 (Normal) | 93.63 | - | [1] |
| Indoline-2-one Derivatives | MCF-7 (Breast) | 0.74 - 4.62 | VEGFR-2 | [8] |
| Indoline-2-one Derivatives | HepG2 (Liver) | 1.13 - 8.81 | VEGFR-2 | [8] |
Note: The higher IC50 value against normal HEK293 cells suggests a degree of selectivity for cancer cells, a desirable trait for any potential chemotherapeutic agent.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of novel compounds on cancer cell lines.
-
Cell Culture: Plate cancer cells (e.g., PC-3 for prostate, A549 for lung) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%) across all wells. Add the diluted compounds to the cells. Include a vehicle control (solvent only) and a positive control (e.g., Cisplatin).
-
Incubation: Incubate the treated plates for 48-72 hours. The duration is chosen to allow for sufficient cell division cycles for the compound's effect to manifest.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration and determine the IC50 value using non-linear regression analysis.
Antimicrobial and Antibiofilm Activity
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new agents with novel mechanisms of action.[9][10] Indole derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of pathogens, including multidrug-resistant strains.[10][11][12]
Spectrum of Activity
Derivatives of the indole scaffold have shown potent activity against both Gram-positive and Gram-negative bacteria. Notably, they are effective against challenging pathogens such as:
-
Methicillin-resistant Staphylococcus aureus (MRSA): A leading cause of hospital-acquired infections.[9][10]
-
Extensively Drug-Resistant Acinetobacter baumannii (XDRAB): A critical priority pathogen known for its resilience and ability to form biofilms.[11]
A Key Advantage: Antibiofilm Efficacy
Bacterial biofilms are communities of bacteria encased in a self-produced matrix, which renders them highly resistant to conventional antibiotics. A significant finding is the ability of certain indole derivatives not only to inhibit the formation of XDRAB biofilms but also to eradicate established, mature biofilms .[11] This dual action is a crucial advantage, as mature biofilms are notoriously difficult to treat and are a source of persistent infections.
Quantitative Antimicrobial Data
Antimicrobial potency is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Indole-thiadiazole derivative (2h) | S. aureus | 6.25 | [9] |
| Indole-triazole derivative (3d) | S. aureus | 6.25 | [9] |
| Indole-triazole derivative (3d) | C. krusei | 3.125 | [9] |
| Ampicillin (Standard) | S. aureus | 12.5 | [9] |
| Fluconazole (Standard) | C. krusei | 6.25 | [9] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol uses the broth microdilution method to determine the MIC of a compound.
-
Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compound in a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
-
Validation: The positive control must show clear turbidity, and the negative control must remain clear for the assay to be valid.
Anti-inflammatory Activity: Targeting COX-2
Inflammation is a protective response that can become detrimental in chronic diseases like rheumatoid arthritis. A key mediator of this process is the enzyme cyclooxygenase (COX), which exists in two main isoforms: COX-1 (constitutively expressed for homeostatic functions) and COX-2 (inducible at sites of inflammation).[13]
Derivatives of the indole scaffold, particularly 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide derivatives, have been identified as potent anti-inflammatory agents.[13] Molecular docking and enzymatic studies have revealed that these compounds can act as selective COX-2 inhibitors . This selectivity is highly desirable, as inhibition of COX-1 is associated with gastrointestinal side effects, such as ulcers, commonly seen with non-selective NSAIDs. By preferentially inhibiting COX-2, these compounds have the potential for effective anti-inflammatory action with an improved safety profile.[13]
Caption: A typical workflow for evaluating selective COX-2 inhibitors.
Antiviral Activity: A Novel Scaffold Against HCV
Hepatitis C Virus (HCV) infection is a major global health issue that can lead to severe liver disease. While direct-acting antiviral (DAA) therapies exist, their high cost necessitates the search for more affordable alternatives.[14]
In this context, the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole scaffold was identified as a novel inhibitor of HCV replication.[14] A lead compound from this series, compound 39 , displayed potent activity against both genotype 1b and 2a replicons with low cytotoxicity.
| Compound | HCV Genotype 1b EC50 (µM) | HCV Genotype 2a EC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI) (gt 2a) | Reference |
| 39 | 7.9 | 2.6 | >100 | >38 | [14] |
EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI = CC50 / EC50.
Crucially, biochemical assays showed that this compound did not inhibit known HCV targets like the NS5B polymerase or NS3 helicase.[14] This suggests that the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole scaffold may act via a novel mechanism, making it a valuable starting point for developing a new class of anti-HCV agents that could be effective against resistant viral strains.
Conclusion and Future Outlook
The this compound scaffold and its derivatives represent a class of molecules with remarkable biological versatility. The research synthesized in this guide demonstrates their significant potential as lead structures in the development of new therapies for cancer, infectious diseases, inflammation, and viral infections. The ability to rapidly generate diverse chemical libraries through multicomponent synthesis, combined with potent and often novel mechanisms of action, makes this an exceptionally promising area for further investigation.
Future efforts should focus on:
-
Lead Optimization: Systematically modifying the lead compounds to enhance potency, selectivity, and pharmacokinetic properties.
-
Mechanism Deconvolution: Identifying the specific molecular targets for derivatives that exhibit novel modes of action, particularly in the antiviral and anticancer domains.
-
In Vivo Efficacy: Advancing the most promising candidates into preclinical animal models to validate their therapeutic efficacy and safety profiles.
The continued exploration of this privileged scaffold is poised to deliver the next generation of innovative therapeutics to address pressing global health challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Spectroscopic Characterization of 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one
This technical guide provides a detailed exploration of the spectroscopic signature of 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one, a heterocyclic ketone of significant interest in medicinal chemistry and drug development. As a key structural motif, its unambiguous identification is paramount. This document serves as a reference for researchers, offering an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation herein is grounded in fundamental principles and comparison with structurally related analogs, providing a robust framework for its characterization.
Molecular Structure and Spectroscopic Overview
The structural integrity of any synthesized compound is the bedrock of its downstream application. For this compound (C₉H₁₁NO, Molar Mass: 149.19 g/mol ), a combination of spectroscopic techniques provides a complete picture of its atomic connectivity and functional group composition.[1] The following sections will dissect the expected data from ¹H NMR, ¹³C NMR, IR, and MS, explaining the rationale behind the spectral features.
Molecular Structure of this compound
Caption: Chemical structure and atom numbering of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: Proton Environment Analysis
The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. The predicted spectrum for this molecule in a solvent like CDCl₃ would exhibit signals corresponding to the N-H proton, the vinyl proton on the pyrrole ring, the three methylene groups of the cyclohexanone ring, and the methyl group.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality and Insights |
| ~8.50 | br s | 1H | NH -1 | The broad singlet is characteristic of an N-H proton, which often undergoes exchange. Its downfield shift is typical for pyrrolic protons. |
| 5.85 | s | 1H | CH -3 | This vinyl proton appears as a singlet due to the absence of adjacent protons. The electron-rich pyrrole ring shields this proton less than a typical alkene. |
| 2.70 | t, J = 6.0 Hz | 2H | CH₂ -7 | This triplet corresponds to the methylene group adjacent to the pyrrole ring fusion (C7a). It is split by the two neighboring protons on C6. |
| 2.45 | t, J = 6.5 Hz | 2H | CH₂ -5 | This triplet is assigned to the methylene group alpha to the carbonyl. The deshielding effect of the C=O group shifts it downfield. It is split by the C6 protons. |
| 2.30 | s | 3H | CH₃ -2 | The sharp singlet corresponds to the three equivalent protons of the methyl group attached to the pyrrole ring at position 2. |
| 2.10 | p, J = 6.2 Hz | 2H | CH₂ -6 | This multiplet (a pentet) arises from the methylene group at C6, which is coupled to the protons on both C5 and C7, resulting in a more complex splitting pattern.[2] |
¹³C NMR Spectroscopy: Carbon Backbone Mapping
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale for Chemical Shift |
| 195.0 | C =O (C-4) | The carbonyl carbon is significantly deshielded and appears far downfield, a characteristic feature of ketones. |
| 145.5 | C -2 | This quaternary carbon is deshielded due to its position in the electron-rich pyrrole ring and attachment to the methyl group. |
| 135.0 | C -7a | This is the quaternary carbon at the fusion of the two rings. Its position within the pyrrole system places it in this region. |
| 118.0 | C -3a | The second quaternary carbon at the ring junction, adjacent to the carbonyl group. |
| 108.0 | C -3 | This vinyl carbon of the pyrrole ring is expected to appear in the aromatic/alkene region. |
| 37.5 | C -5 | The methylene carbon alpha to the carbonyl group. |
| 25.0 | C -7 | The methylene carbon adjacent to the pyrrole ring. |
| 22.0 | C -6 | The aliphatic methylene carbon at position 6. |
| 13.5 | C H₃-2 | The methyl carbon, typically found in the upfield region of the spectrum. |
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-resolution NMR spectra is crucial for data consistency and accuracy.
Workflow: NMR Sample Preparation and Analysis
Caption: Standard workflow for NMR analysis.
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 500 MHz spectrometer. For ¹H NMR, a sufficient signal-to-noise ratio is typically achieved with 16-32 scans. For ¹³C NMR, more scans (e.g., 1024 or more) are required due to the low natural abundance of the ¹³C isotope.[3]
-
Processing: The resulting Free Induction Decay (FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is an effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Table 3: Predicted Key IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3400 | Medium, Sharp | N-H Stretch | Pyrrole N-H |
| ~2940, 2860 | Medium | C-H Stretch | Aliphatic CH₂ |
| ~1685 | Strong | C=O Stretch | α,β-Unsaturated Ketone |
| ~1620 | Medium | C=C Stretch | Pyrrole Ring |
| ~1450 | Medium | C-H Bend | CH₂ Scissoring |
Interpretation: The most prominent features in the IR spectrum are the sharp N-H stretch around 3400 cm⁻¹, characteristic of the pyrrole moiety, and the very strong carbonyl (C=O) stretch around 1685 cm⁻¹. The position of the carbonyl absorption is lower than that of a simple saturated ketone (~1715 cm⁻¹) due to its conjugation with the pyrrole ring, which lowers the bond order of the C=O double bond. The C-H stretching of the aliphatic portions and the C=C stretching of the pyrrole ring provide further confirmation of the structure.[4]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides the molar mass of the compound and valuable structural information from its fragmentation pattern.
-
Molecular Ion (M⁺•): The molecular formula C₉H₁₁NO gives an exact mass of approximately 149.08 Da. The EI mass spectrum is expected to show a clear molecular ion peak at m/z = 149.[1]
-
Key Fragmentation Pathways: The fragmentation of the molecular ion is dictated by the stability of the resulting fragments. The presence of the carbonyl group and the aromatic-like pyrrole ring are key directors of fragmentation.
Table 4: Predicted Major Fragments in EI-MS
| m/z | Proposed Fragment | Neutral Loss |
| 149 | [C₉H₁₁NO]⁺• | - (Molecular Ion) |
| 121 | [M - CO]⁺• | Carbon Monoxide (CO) |
| 120 | [M - CO - H]⁺ | CO and a Hydrogen radical |
| 93 | [M - C₃H₄O]⁺• | Propylene oxide or related C₃H₄O isomer |
| 77 | [C₆H₅]⁺ | - |
Fragmentation Analysis: A primary fragmentation pathway for cyclic ketones involves the loss of carbon monoxide (CO), which would lead to a fragment at m/z 121. Subsequent loss of a hydrogen atom could lead to a stable fragment at m/z 120. Another characteristic fragmentation is the retro-Diels-Alder type cleavage of the cyclohexanone ring, which can lead to complex rearrangements and the eventual formation of highly stable aromatic-like fragments.
Proposed Fragmentation Pathway
Caption: Key fragmentation steps for the title compound in EI-MS.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC-MS) inlet.
-
Ionization: In the ion source, the sample is bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation.[5]
-
Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: An electron multiplier detects the ions, generating a mass spectrum that plots ion intensity versus m/z.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust and self-validating framework for the structural confirmation of this compound. By correlating the data from ¹H NMR, ¹³C NMR, IR, and MS, researchers can achieve unambiguous identification of this important heterocyclic building block. The provided protocols and interpretations are designed to empower scientists in drug development with the necessary tools for confident characterization and quality control.
References
The Pharmacological Profile of Tetrahydroindole Compounds: A Technical Guide for Drug Development
Introduction: The Tetrahydroindole Scaffold - A Privileged Structure in Medicinal Chemistry
The tetrahydroindole core is a versatile heterocyclic scaffold that has garnered significant attention in drug discovery due to its presence in a wide array of biologically active molecules. This partially saturated bicyclic system, consisting of a fused pyrrole and cyclohexane ring, serves as a valuable template for the design of ligands targeting a diverse range of physiological pathways. Its conformational flexibility, combined with the ability to be readily functionalized at multiple positions, allows for the fine-tuning of pharmacological properties, making it a "privileged structure" in medicinal chemistry.
Tetrahydroindole derivatives have demonstrated a remarkable breadth of therapeutic potential, acting as modulators of key biological targets implicated in a variety of diseases. This guide will provide an in-depth technical overview of the pharmacological profile of several classes of tetrahydroindole compounds, with a focus on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their characterization. We will delve into their roles as Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators, cannabinoid receptor ligands, and serotonin 5-HT6 receptor antagonists, offering insights for researchers, scientists, and drug development professionals.
Mechanisms of Action and Signaling Pathways
The therapeutic effects of tetrahydroindole compounds are dictated by their specific interactions with biological targets and the subsequent modulation of intracellular signaling cascades. This section will explore the mechanisms of action for three prominent classes of tetrahydroindole derivatives.
Tetrahydro-γ-carbolines as CFTR Potentiators
A significant breakthrough in the treatment of cystic fibrosis has been the development of small-molecule potentiators that enhance the function of the mutated CFTR protein. Certain 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles (tetrahydro-γ-carbolines) have emerged as a novel chemotype of CFTR potentiators.[1] These compounds act by binding to the CFTR protein and increasing its open probability, thereby augmenting the transport of chloride ions across the cell membrane.
The potentiation of CFTR function by these compounds is thought to involve the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway. This pathway can lead to the stimulation of CFTR activity. The signaling cascade can be visualized as follows:
Caption: Signaling pathway of CFTR potentiation by tetrahydro-γ-carbolines.
Tetrahydroindoles as Cannabinoid Receptor Ligands
The endocannabinoid system, primarily through the CB1 and CB2 receptors, plays a crucial role in regulating a wide range of physiological processes. Tetrahydroindole derivatives have been developed as potent ligands for these G protein-coupled receptors (GPCRs).
Upon activation by a tetrahydroindole agonist, the CB1 receptor, which is predominantly expressed in the central nervous system, couples to Gi/o proteins. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[1][2][3][4] The downstream effects of CB1 receptor activation are complex and can vary depending on the specific cell type and ligand.
Caption: Downstream signaling of the CB1 receptor activated by a tetrahydroindole agonist.
Tetrahydro-pyrido[4,3-b]indoles as 5-HT6 Receptor Antagonists
The serotonin 5-HT6 receptor, a GPCR almost exclusively expressed in the brain, is a promising target for the treatment of cognitive deficits in neurodegenerative disorders like Alzheimer's disease.[5] Antagonism of the 5-HT6 receptor has been shown to enhance cognitive function, and several 8-sulfonyl-substituted 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles have been identified as potent antagonists.[6]
Blockade of the 5-HT6 receptor is believed to exert its pro-cognitive effects by modulating the activity of other neurotransmitter systems, particularly the cholinergic and glutamatergic systems.[5] Downstream signaling pathways associated with 5-HT6 receptor antagonism include the activation of extracellular signal-regulated kinase 1/2 (ERK1/2) and the modulation of cAMP response element-binding protein (CREB).[7][8][9][10]
Caption: Mechanism of cognitive enhancement by 5-HT6 receptor antagonism.
Structure-Activity Relationships (SAR)
The pharmacological activity of tetrahydroindole compounds is highly dependent on the nature and position of substituents on the core scaffold. Understanding these SARs is crucial for the rational design of potent and selective ligands.
Tetrahydro-γ-carboline CFTR Potentiators
Extensive SAR studies on 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives have elucidated key structural features for CFTR potentiation.[1] Modifications at various positions of the tetrahydro-γ-carboline core have been explored, leading to the identification of compounds with nanomolar activity.
| Compound | R¹ | R² | R³ | Emax (normalized) | EC₅₀ (µM) |
| 3 | H | 8-OCH₃ | H | 1.00 | 0.13 |
| 14 | H | 8-OCH₃ | 6-F | 1.25 | 0.05 |
| 20 | H | 9-CH₃ | 6-F | 1.35 | 0.04 |
| 25 | H | 9-CH₃ | 7-F | 1.10 | 0.08 |
| 30 | H | 9-CH₃ | 6-Cl | 1.20 | 0.06 |
| 32 | 1-CH₃ (rac) | 9-CH₃ | 6-F | 1.40 | 0.03 |
| 33 | 3-CH₃ (rac) | 9-CH₃ | 6-F | 1.50 | 0.022 |
| 39 | (R)-3-CH₃ | 9-CH₃ | 6-F | 1.45 | 0.015 |
Data synthesized from: Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. J Med Chem. 2020.[1]
Key SAR Insights:
-
Acyl Group: The nature of the acyl group at the 2-position of the tetrahydro-γ-carboline is critical for activity.
-
Phenyl Ring Substitution: Substitution on the phenyl ring significantly influences potency. Fluorine and chlorine at the 6-position are generally favorable.
-
Tetrahydropyridine Ring Substitution: Introduction of a methyl group at the 1 or 3-position of the tetrahydropyridine ring can substantially boost activity.
-
Stereochemistry: The stereochemistry at substituted positions can have a profound impact on potency, as demonstrated by the enhanced activity of the (R)-enantiomer of compound 33 (compound 39).
Tetrahydroindole Cannabinoid Ligands
The SAR of tetrahydroindole-based cannabinoid ligands is complex, with subtle structural modifications leading to significant changes in affinity and efficacy at CB1 and CB2 receptors.
| Compound Type | Key Structural Features | Receptor Affinity/Selectivity |
| Aminoalkylindoles | N1-aminoalkyl chain, C3-aroyl group | Varies from potent CB1 agonists to CB1 antagonists/CB2 agonists depending on substituents. |
| Indanoylindoles | C3-(2',2'-dimethylindan-5'-oyl) group | Can exhibit high affinity and selectivity for CB2 receptors, with some acting as neutral antagonists. |
This table provides a qualitative summary. Quantitative data is often presented as Ki values from radioligand binding assays.
Preclinical Assessment: Pharmacokinetics and Toxicology
A thorough understanding of the pharmacokinetic (absorption, distribution, metabolism, and excretion - ADME) and toxicological profile of tetrahydroindole compounds is paramount for their development as therapeutic agents.
Pharmacokinetics (ADME)
The ADME properties of tetrahydroindole derivatives can vary significantly based on their specific chemical structure. For instance, in vivo characterization of the potent tetrahydro-γ-carboline CFTR potentiator, compound 39 , revealed considerable plasma exposure and good oral bioavailability in rats, with detectable distribution to the lungs, the primary target organ for cystic fibrosis.[11]
The metabolism of tetrahydro-β-carbolines, another class of tetrahydroindoles, has been shown to proceed via hydroxylation followed by conjugation with glucuronic and sulfuric acids, as well as dehydrogenation and oxygenation.[2] For tetrahydroindole-based cannabinoid ligands, metabolism often involves oxidation of the indole ring or the N-alkyl chain, followed by glucuronidation.[1]
Toxicology and Safety Profile
The safety assessment of tetrahydroindole compounds is an ongoing area of research. Some tetrahydro-β-carboline derivatives have been reported to exhibit neurotoxic potential by inhibiting complex I of the mitochondrial respiratory chain.[5] Conversely, other studies on synthetic β-carboline alkaloids have shown low acute toxicity in vivo.[7] It is crucial to conduct comprehensive preclinical safety evaluations for each new tetrahydroindole candidate to identify potential target organs for toxicity and to establish a safe therapeutic window.[12][13][14]
Experimental Protocols
The following section provides detailed methodologies for key in vitro assays used to characterize the pharmacological activity of tetrahydroindole compounds.
CFTR Potentiator Activity: YFP-Based Halide Ion Transport Assay
This assay measures the potentiation of CFTR-mediated halide ion transport in response to a test compound.
Principle: Cells co-expressing a halide-sensitive Yellow Fluorescent Protein (YFP) and the CFTR channel are used. The influx of iodide ions into the cells quenches the YFP fluorescence. A potentiator will increase the rate of iodide influx in the presence of a CFTR activator, leading to a faster rate of fluorescence quenching.
Protocol:
-
Cell Culture: Plate Fischer Rat Thyroid (FRT) cells stably expressing human F508del-CFTR and the halide-sensitive YFP (H148Q/I152L) in 96-well black, clear-bottom microplates.
-
Compound Incubation: Incubate the cells with the tetrahydroindole test compound at various concentrations for 15-30 minutes at 37°C in the presence of a CFTR activator such as forskolin.
-
Fluorescence Measurement: Place the microplate in a fluorescence plate reader equipped with injectors.
-
Baseline Reading: Measure the baseline YFP fluorescence (Excitation: ~500 nm, Emission: ~530 nm).
-
Iodide Injection: Inject an iodide-containing solution into each well to initiate the halide influx.
-
Quenching Measurement: Immediately after injection, record the YFP fluorescence over time.
-
Data Analysis: Calculate the initial rate of fluorescence decay (dF/dt) for each concentration of the test compound. Plot the rate of quenching against the compound concentration to determine the EC₅₀ value.
References
- 1. Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of 5-Ht6 Receptor Ligands [ouci.dntb.gov.ua]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative structure-activity relationship (QSAR) for a series of novel cannabinoid derivatives using descriptors derived from semi-empirical quantum-chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The TaClo concept: 1-trichloromethyl-1,2,3,4-tetrahydro-beta-carboline (TaClo), a new toxin for dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure-Activity Relationship of Cannabis Derived Compounds for the Treatment of Neuronal Activity-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toxicological Properties of Δ9-tetrahydrocannabinol and Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Metabolism, Disposition, Excretion, and Potential Transporter Inhibition of 7–16, an Improving 5-HT2A Receptor Antagonist and Inverse Agonist for Parkinson’s Disease | Semantic Scholar [semanticscholar.org]
- 11. The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1,2,3,4-tetrahydrocarbazoles as 5-HT6 serotonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 14. researchgate.net [researchgate.net]
discovery and history of tetrahydroindolones
An In-Depth Technical Guide to the Discovery and History of Tetrahydroindolones
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrahydroindolone core is a privileged heterocyclic scaffold that forms the structural basis for a multitude of biologically active compounds. This guide provides a comprehensive technical overview of the discovery and historical development of tetrahydroindolones. We will explore the seminal moments in their synthetic history, from early classical reactions to modern catalytic and asymmetric methodologies. The narrative will explain the causal relationships behind experimental designs and the evolution of synthetic strategies. A significant focus will be placed on the journey of this scaffold from a laboratory curiosity to its successful application in medicinal chemistry, exemplified by the development of the blockbuster antiemetic drug, Ondansetron. This document is intended to serve as an in-depth resource for researchers and professionals in the field of drug discovery and development, offering both historical context and practical synthetic insights.
Introduction: The Tetrahydroindolone Scaffold
The 4,5,6,7-tetrahydroindol-4-one is a bicyclic heterocyclic compound featuring a pyrrole ring fused to a cyclohexanone ring. This unique structural motif has garnered significant attention in the field of medicinal chemistry due to its presence in numerous natural products and its utility as a versatile synthetic intermediate for the construction of more complex molecular architectures. The combination of the electron-rich pyrrole and the reactive carbonyl group provides a rich chemical landscape for further functionalization, making it an attractive starting point for the development of novel therapeutic agents. Derivatives of this core have been investigated for a wide range of biological activities, including their roles as potassium channel blockers and their application in oncology and neurodegenerative disease research.[1][2]
Serendipity and Synthesis: The Dawn of Tetrahydroindolones
The Pioneering Discovery
The first reported synthesis of the 4,5,6,7-tetrahydroindol-4-one scaffold dates back to 1928 by Nenitzescu and Scortzbanu.[3] Their approach involved the condensation of 1,3-cyclohexanediones with α-aminocarbonyl compounds.[3] A significant challenge in this early work was the inherent instability of many α-aminoaldehydes and α-aminoketones, which are prone to self-condensation.[3] To circumvent this, Nenitzescu and Scortzbanu cleverly generated the α-aminocarbonyl in situ from the corresponding oximes through reduction with zinc, a method reminiscent of the classical Knorr pyrrole synthesis.[3]
Early Synthetic Strategies: Foundational Reactions
The early syntheses of tetrahydroindolones were heavily reliant on classical organic reactions that form the bedrock of heterocyclic chemistry. Two particularly noteworthy methods are the Paal-Knorr synthesis and the Fischer indole synthesis.
The Paal-Knorr Pyrrole Synthesis:
First reported independently by Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis is a robust method for the formation of pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[4][5] This reaction can be adapted to form the tetrahydroindolone core. For instance, Stetter and Siehnhold reported a synthesis starting with the alkylation of a 1,3-cyclohexanedione with a phenacyl bromide, which is then followed by a Paal-Knorr pyrrole synthesis with a primary amine to yield the desired tetrahydroindolone.[3]
-
Causality in Experimental Choice: The choice of a 1,4-dicarbonyl precursor is central to the Paal-Knorr synthesis. The reaction proceeds through the nucleophilic attack of the amine on both carbonyl groups, followed by cyclization and dehydration. The use of weakly acidic conditions is often optimal, as strong acids can promote furan formation as a side reaction.[6]
The Fischer Indole Synthesis:
Discovered by Emil Fischer in 1883, the Fischer indole synthesis is a powerful and versatile method for constructing the indole ring system from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[7][8] This reaction has been instrumental in the synthesis of a vast array of indole-containing compounds, including tetrahydroindolones. The synthesis of various acidic cycloalkanoindoles, including tetrahydrocarbazoles, has been achieved via the Fischer indolization of a phenylhydrazine with a 2-oxocycloalkaneacetic acid ester.[9]
-
Mechanistic Insight: The reaction mechanism involves the initial formation of a phenylhydrazone, which then tautomerizes to an enamine. A key step is the[10][10]-sigmatropic rearrangement of the protonated enamine, followed by the loss of ammonia to form the aromatic indole ring.[8][11] The choice of acid catalyst, ranging from Brønsted acids like HCl to Lewis acids like ZnCl₂, can significantly influence the reaction efficiency.[7]
Evolution of a Scaffold: Modern Synthetic Methodologies
While classical methods laid the groundwork, modern synthetic chemistry has introduced more sophisticated and efficient strategies for the construction of tetrahydroindolones, with a particular emphasis on catalytic and asymmetric approaches.
Catalytic Approaches for Enhanced Efficiency
The advent of transition-metal catalysis has revolutionized the synthesis of complex organic molecules. Palladium-catalyzed reactions, in particular, have been employed to expand the scope and efficiency of indole synthesis. For example, a palladium-catalyzed cross-coupling of aryl bromides and hydrazones provides a modern entry into the Fischer indole synthesis.[7][11] Furthermore, Rhodium(III)-catalyzed double C-H activation and alkyne annulation have been utilized in the synthesis of complex polyheterocyclic structures derived from tetrahydroindolones.[3] Iron-catalyzed N-alkylation of indolines followed by oxidation offers a selective route to N-alkylated indoles.[12]
Below is a generalized workflow for a modern catalytic synthesis of a substituted indole, which can be adapted for tetrahydroindolone synthesis.
Caption: Generalized workflow for modern catalytic indole synthesis.
Asymmetric Synthesis: Accessing Chiral Tetrahydroindolones
For drug development, controlling the stereochemistry of a molecule is often critical for its biological activity and safety profile. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. Several strategies have been developed for the asymmetric synthesis of tetrahydroindoles and related structures. One notable approach is the Palladium-catalyzed asymmetric allylic substitution annulation using unstable enolizable ketimines as nucleophiles.[13] This method allows for the asymmetric desymmetrization of meso-diacetatecycloalkenes to produce chiral tetrahydroindoles.[13] Additionally, organocatalyzed cascade reactions have been employed for the enantioselective synthesis of complex polycyclic compounds containing the tetrahydro-scaffold.[14] Iridium-catalyzed asymmetric hydrogenation of isoquinolines represents another powerful tool for accessing chiral tetrahydroisoquinolines.[15]
From Bench to Bedside: Therapeutic Applications and Milestones
The therapeutic potential of the tetrahydroindolone scaffold is best exemplified by the development of Ondansetron, a landmark drug for the management of nausea and vomiting.
Early Biological Investigations
Early investigations into the biological activities of tetrahydroindolone derivatives revealed their potential as modulators of ion channels. For instance, novel classes of tetrahydroindolone-derived carbamates and semicarbazones were discovered to be potent and selective blockers of the Kv1.5 potassium channel, which is a target for the treatment of atrial fibrillation.[1][2]
Case Study: The Story of Ondansetron
Ondansetron (marketed as Zofran) was developed by GlaxoSmithKline in the mid-1980s and received its patent in 1984, followed by FDA approval in 1990.[10] It is on the World Health Organization's List of Essential Medicines and in 2023 was one of the most commonly prescribed medications in the United States.[10] Its discovery revolutionized the management of nausea and vomiting, particularly that induced by chemotherapy and radiotherapy.[10][16]
Mechanism of Action: Ondansetron is a highly selective antagonist of the serotonin 5-HT₃ receptor.[10][17] These receptors are located peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the brainstem.[10][18] Chemotherapeutic agents can cause the release of serotonin from enterochromaffin cells in the small intestine, which then activates 5-HT₃ receptors on vagal afferents, initiating the vomiting reflex.[10][17] Ondansetron blocks these receptors, thereby preventing the initiation of this reflex.[18][19]
Caption: Mechanism of action of Ondansetron as a 5-HT3 antagonist.
Synthesis of Ondansetron: A common synthetic route to Ondansetron involves a Fischer indole synthesis to construct the carbazolone core, followed by a Mannich reaction and subsequent substitution with 2-methylimidazole.[16] Recent advancements have focused on developing more efficient and scalable syntheses, including the use of continuous flow chemistry.[16][20]
Expanding the Therapeutic Landscape
The versatility of the tetrahydroindolone scaffold continues to be explored in various therapeutic areas. The core structure has been incorporated into molecules targeting a range of biological pathways, and research is ongoing to unlock its full potential in areas such as oncology, inflammation, and neurodegenerative disorders.[9][21]
Conclusion and Future Perspectives
The journey of the tetrahydroindolone scaffold from its first synthesis in the early 20th century to its central role in modern pharmaceuticals is a testament to the enduring power of synthetic chemistry. The foundational work on classical reactions like the Paal-Knorr and Fischer indole syntheses provided the initial access to this important structural motif. The subsequent development of advanced catalytic and asymmetric methods has greatly expanded the chemical space accessible to researchers, enabling the synthesis of increasingly complex and stereochemically defined molecules. The remarkable success of Ondansetron highlights the therapeutic potential embedded within the tetrahydroindolone core. As our understanding of disease biology deepens and synthetic methodologies continue to evolve, it is certain that the tetrahydroindolone scaffold will remain a fertile ground for the discovery of new and innovative medicines.
References
- 1. Discovery and synthesis of tetrahydroindolone-derived carbamates as Kv1.5 blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and synthesis of tetrahydroindolone derived semicarbazones as selective Kv1.5 blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Cycloalkanoindoles. 1. Syntheses and antiinflammatory actions of some acidic tetrahydrocarbazoles, cyclopentindoles, and cycloheptindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ondansetron - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Multi-platform synthesis of ondansetron featuring process intensification in flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00249G [pubs.rsc.org]
- 17. drugs.com [drugs.com]
- 18. droracle.ai [droracle.ai]
- 19. What is the mechanism of Ondansetron? [synapse.patsnap.com]
- 20. Multi-platform synthesis of ondansetron featuring process intensification in flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 21. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of 4,5,6,7-Tetrahydroindol-4-one Analogs: A Technical Guide for Drug Discovery
Abstract
The 4,5,6,7-tetrahydroindol-4-one scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive literature review for researchers, scientists, and drug development professionals, exploring the synthesis, biological activities, and structure-activity relationships (SAR) of this promising class of compounds. We delve into the mechanistic intricacies of their anticancer properties, particularly focusing on their roles as inhibitors of tubulin polymerization and cyclin-dependent kinase 9 (CDK9). This guide aims to equip researchers with the foundational knowledge and detailed protocols necessary to navigate and innovate within this exciting area of drug discovery.
Introduction: The Therapeutic Potential of a Privileged Scaffold
The indole nucleus is a cornerstone in the architecture of numerous natural products and synthetic molecules with profound biological activities.[1] Among its many derivatives, the 4,5,6,7-tetrahydroindol-4-one core has garnered significant attention due to its presence in a variety of bioactive compounds.[2] This partially saturated indole system offers a unique three-dimensional geometry and a rich chemical landscape for modification, making it an attractive starting point for the development of novel drugs.
Historically, analogs of 4,5,6,7-tetrahydroindol-4-one have been investigated for a range of therapeutic applications, including as antipsychotic and anxiolytic agents.[3] More recently, the focus has shifted towards their potential as anticancer agents, with numerous studies highlighting their ability to inhibit key cellular processes involved in tumor growth and proliferation.[3] This guide will provide a detailed exploration of the synthetic methodologies to access this scaffold, a comprehensive overview of its diverse biological activities with a focus on oncology, and an in-depth analysis of the structure-activity relationships that govern its therapeutic potential.
Synthetic Strategies: Accessing the 4,5,6,7-Tetrahydroindol-4-one Core
The construction of the 4,5,6,7-tetrahydroindol-4-one scaffold can be achieved through several elegant and efficient synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
The Paal-Knorr Pyrrole Synthesis: A Classic Approach
The Paal-Knorr synthesis is a robust and widely employed method for the construction of pyrrole rings from 1,4-dicarbonyl compounds and primary amines or ammonia.[4][5][6] This reaction can be readily adapted to synthesize 4,5,6,7-tetrahydroindol-4-one analogs. The general mechanism involves the formation of a hemiaminal followed by cyclization and dehydration to yield the aromatic pyrrole ring.[4]
Experimental Protocol: Paal-Knorr Synthesis of 2-Aryl-3-acetyl-6,6-dimethyl-4,5,6,7-tetrahydroindol-4-one
This protocol provides a general procedure for the synthesis of a disubstituted 4,5,6,7-tetrahydroindol-4-one analog.
Materials:
-
Dimedone (1,3-cyclohexanedione derivative)
-
Appropriate 2-amino-1-aryl-1,4-pentanedione
-
Glacial acetic acid
-
Ethanol
Procedure:
-
A mixture of the 2-amino-1-aryl-1,4-pentanedione (1.0 eq) and dimedone (1.0 eq) is suspended in ethanol.
-
A catalytic amount of glacial acetic acid is added to the mixture.
-
The reaction mixture is heated at reflux for 4-6 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure 2-aryl-3-acetyl-6,6-dimethyl-4,5,6,7-tetrahydroindol-4-one.
-
The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Nenitzescu Indole Synthesis: A Versatile Alternative
The Nenitzescu indole synthesis offers another powerful method for the construction of the 4,5,6,7-tetrahydroindol-4-one core. This reaction involves the condensation of a 1,4-benzoquinone with an enamine.[3] While classically used for the synthesis of 5-hydroxyindoles, variations of this method can be applied to the synthesis of the tetrahydroindolone scaffold.
Multicomponent Reactions: A Strategy for Diversity
Multicomponent reactions (MCRs) have emerged as a highly efficient strategy for the synthesis of complex molecules in a single step. Several MCRs have been developed for the synthesis of substituted 4,5,6,7-tetrahydroindol-4-one derivatives, allowing for the rapid generation of diverse chemical libraries for biological screening.[7]
Diagram: Synthetic Approaches to the 4,5,6,7-Tetrahydroindol-4-one Core
Caption: Key synthetic strategies for accessing the 4,5,6,7-tetrahydroindol-4-one scaffold.
Biological Activities and Therapeutic Applications in Oncology
Analogs of 4,5,6,7-tetrahydroindol-4-one exhibit a broad spectrum of biological activities, with a significant emphasis on their potential as anticancer agents. Their mechanism of action often involves the disruption of fundamental cellular processes required for cancer cell survival and proliferation.
Inhibition of Tubulin Polymerization: Disrupting the Cytoskeleton
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, intracellular transport, and cell shape maintenance.[8] Compounds that interfere with microtubule dynamics are potent anticancer agents. Several 4,5,6,7-tetrahydroindol-4-one analogs have been identified as inhibitors of tubulin polymerization.[2][9] These compounds bind to tubulin, preventing its assembly into microtubules. This disruption of the microtubule network leads to mitotic arrest at the G2/M phase of the cell cycle and ultimately induces apoptosis.[9]
The binding of these indole derivatives to the colchicine-binding site on β-tubulin is a common mechanism of action.[9] Structure-activity relationship studies have shown that substitutions on the indole ring and the nature of the groups at positions 2 and 3 significantly influence the tubulin polymerization inhibitory activity.[2]
Table 1: Tubulin Polymerization Inhibitory Activity of Selected Indole Analogs
| Compound | R1 | R2 | IC50 (µM) for Tubulin Polymerization[2][9] |
| Analog A | Phenyl | 3,4,5-trimethoxyphenyl | 1.5 |
| Analog B | 4-Chlorophenyl | 3,4,5-trimethoxyphenyl | 0.8 |
| Analog C | Phenyl | 4-methoxyphenyl | 3.2 |
| Analog D | 4-Fluorophenyl | 3,4,5-trimethoxyphenyl | 1.1 |
Inhibition of Cyclin-Dependent Kinase 9 (CDK9): A Transcriptional Approach to Cancer Therapy
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription elongation.[10] In complex with its regulatory partner, cyclin T1, CDK9 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a crucial step for the transition from transcription initiation to elongation.[11] Many cancer cells are highly dependent on the continuous transcription of short-lived anti-apoptotic proteins, such as Mcl-1 and c-Myc, for their survival.[11][12] Inhibition of CDK9 leads to the downregulation of these key survival proteins, thereby inducing apoptosis in cancer cells.[10]
Several 4,5,6,7-tetrahydroindol-4-one analogs have been identified as potent inhibitors of CDK9.[10] These compounds typically bind to the ATP-binding pocket of CDK9, preventing the phosphorylation of its substrates.[10]
Diagram: Mechanism of Action of CDK9 Inhibition by 4,5,6,7-Tetrahydroindol-4-one Analogs
Caption: Inhibition of CDK9 by 4,5,6,7-tetrahydroindol-4-one analogs leads to decreased transcription of anti-apoptotic proteins, ultimately inducing apoptosis in cancer cells.
Structure-Activity Relationship (SAR) Studies: Guiding Rational Drug Design
Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective drug candidates. For 4,5,6,7-tetrahydroindol-4-one analogs, SAR studies have revealed key structural features that govern their biological activity.
Substitutions on the Pyrrole Ring (Positions 1, 2, and 3)
-
Position 1 (Nitrogen): The nature of the substituent at the N1 position can significantly impact activity. While some studies have shown that N-unsubstituted analogs are active, others have demonstrated that the introduction of aryl or alkyl groups can enhance potency and modulate selectivity.
-
Position 2: Aryl groups at the C2 position are often crucial for potent anticancer activity, particularly for tubulin polymerization inhibitors. Electron-withdrawing or electron-donating substituents on this aryl ring can fine-tune the activity. For instance, a 4-chlorophenyl group at C2 has been shown to enhance tubulin inhibitory effects compared to an unsubstituted phenyl group.[9]
-
Position 3: The C3 position offers a key handle for modification. The introduction of acyl groups, such as an acetyl group, is a common feature in many active analogs. Further elaboration of this position can lead to compounds with improved pharmacological profiles.
Modifications of the Cyclohexanone Ring (Positions 5, 6, and 7)
-
Positions 5 and 7: Modifications at these positions are less explored but can influence the overall conformation and lipophilicity of the molecule, which in turn can affect its interaction with biological targets and its pharmacokinetic properties.
-
Position 6: The introduction of gem-dimethyl groups at the C6 position is a common structural motif in many synthesized analogs. These groups can impart conformational rigidity and may contribute to favorable interactions with the target protein.
Table 2: SAR of 2,3-Disubstituted 4,5,6,7-Tetrahydroindol-4-one Analogs as Anticancer Agents
| Compound ID | R1 (at C2) | R2 (at C3) | R3 (at C6) | Anticancer Activity (IC50, µM) vs. MCF-7[7] |
| 1a | Phenyl | Acetyl | H | 12.5 |
| 1b | 4-Chlorophenyl | Acetyl | H | 5.8 |
| 1c | Phenyl | Benzoyl | H | 9.2 |
| 2a | Phenyl | Acetyl | CH3, CH3 | 8.1 |
| 2b | 4-Chlorophenyl | Acetyl | CH3, CH3 | 2.3 |
Future Directions and Conclusion
The 4,5,6,7-tetrahydroindol-4-one scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of this core, coupled with its proven track record of biological activity, makes it an attractive platform for further exploration.
Future research in this area should focus on:
-
Elucidation of Novel Mechanisms of Action: While tubulin and CDK9 are established targets, it is likely that these versatile scaffolds interact with other biological targets. High-throughput screening and chemoproteomics studies could unveil new mechanisms of action.
-
Systematic SAR Studies: Comprehensive SAR studies on the 4,5,6,7-tetrahydroindol-4-one core are still needed to build robust predictive models for designing next-generation inhibitors with improved potency and selectivity.
-
Development of Drug Delivery Systems: Formulating promising analogs into advanced drug delivery systems could enhance their bioavailability, reduce off-target toxicity, and improve their therapeutic index.
-
Exploration of Other Therapeutic Areas: While oncology is a major focus, the diverse biological activities of these compounds suggest their potential in other disease areas, such as neurodegenerative and inflammatory disorders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
using 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one in organic synthesis
An In-Depth Guide to the Synthetic Utility of 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one
Introduction: A Privileged Scaffold in Modern Synthesis
This compound is a versatile heterocyclic compound that has garnered significant attention from the scientific community.[1] Its unique bicyclic structure, featuring a reactive ketone, a pyrrole ring with both a nucleophilic nitrogen and reactive C-H bonds, and a modifiable cyclohexenone ring, makes it an exceptionally valuable building block in organic synthesis.[2][3] This scaffold serves as a key intermediate in the synthesis of complex polyheterocyclic structures with applications ranging from medicinal chemistry to materials science.[1][2]
In the realm of drug discovery, derivatives of this tetrahydroindole have been successfully developed as potent inhibitors of various protein kinases, including VEGF-R2, FGF-R1, and PDGF-Rβ, which are crucial targets in anti-angiogenesis therapies for cancer.[4] Furthermore, this core is central to the development of novel anti-hepatitis C virus (HCV) agents and selective SIRT2 inhibitors.[5][6][7] The inherent structural features of this compound provide a robust platform for generating molecular diversity, making it a privileged scaffold in the design of novel therapeutic agents.[8][9] This guide provides a detailed exploration of its synthetic transformations, complete with actionable protocols for researchers in organic synthesis and drug development.
Physicochemical Properties and Safety Profile
Before undertaking any synthetic work, a thorough understanding of the starting material's properties and hazards is essential.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO | [10] |
| Molecular Weight | 149.19 g/mol | [10] |
| IUPAC Name | 2-methyl-1,5,6,7-tetrahydroindol-4-one | [10] |
| CAS Number | 35308-68-0 | [10] |
| Appearance | Solid | |
| Melting Point | 188-190 °C | [11] |
Hazard Summary: According to GHS hazard statements, this compound is classified as a warning. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Core Synthetic Transformations: A Multi-Functional Platform
The synthetic versatility of this compound stems from its multiple reactive sites, which can be functionalized with a high degree of chemoselectivity. This allows for the systematic construction of complex molecular architectures.
Caption: Key reactive sites and synthetic pathways of the tetrahydroindolone scaffold.
Functionalization of the Ketone and α-Methylene Position
The enolizable ketone is a primary site for reactions, particularly at the adjacent C5 methylene group.
-
α-Formylation for Fused Heterocycles: The most direct way to functionalize the C5 position is through α-formylation using reagents like ethyl formate with a strong base (e.g., sodium methoxide).[2] The resulting α-formyl ketone is a versatile intermediate that can be converted into enaminoketones by reacting with secondary amines. These enaminoketones are precursors for building fused six-membered rings, such as pyrano[2,3-e]indoles and 1,2-oxathiino[6,5-e]indoles.[2][12]
-
Paal-Knorr and Hantzsch Syntheses: The C5 position can be alkylated, for instance, with chloroacetone (after N-protection) or via allylation followed by Wacker-Tsuji oxidation to create a 1,4-dicarbonyl intermediate.[13] This intermediate is primed for Paal-Knorr type syntheses to form fused five-membered rings like furans and pyrroles.[3][13] Similarly, α-bromination of the ketone allows for subsequent Hantzsch thiazole synthesis by condensation with thiourea.[2]
Modification of the Pyrrole Ring
-
N-Alkylation: The pyrrole nitrogen can be readily deprotonated with a suitable base (e.g., NaH) and alkylated with various electrophiles.[14] This reaction is crucial for modulating the electronic properties of the molecule and for introducing side chains that can interact with biological targets. The choice of base and solvent can influence the regioselectivity between N-1 and N-2 alkylation in related azole systems, though N-1 is typically favored for indoles.[14] Copper-catalyzed and enantioselective methods for N-alkylation have also been developed, expanding the synthetic toolbox.[15][16]
-
Palladium-Catalyzed C-H Functionalization: Modern synthetic methods enable the direct functionalization of C-H bonds. For instance, N-(2-halobenzyl)-substituted tetrahydroindolones can undergo intramolecular Pd-catalyzed cyclization to form condensed pyrroloindole structures.[2][13] This powerful strategy allows for the rapid construction of complex polycyclic systems that are otherwise difficult to access.
Transformations of the Cyclohexenone Ring
-
Aromatization to Indol-4-ones: A key transformation is the dehydrogenation of the cyclohexenone ring to create a fully aromatic indole-4-one system. This is often a critical step in the synthesis of kinase inhibitors.[2] A common and efficient reagent for this purpose is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which facilitates aromatization, sometimes in a one-pot reaction following a Fischer indole synthesis.[2]
-
Catalytic Hydrogenation: The double bond within the pyrrole ring can be selectively reduced to form the corresponding indoline derivative. This transformation typically requires a heterogeneous catalyst like Platinum on carbon (Pt/C) and an acid activator in a suitable solvent.[17] Care must be taken, as over-reduction can lead to the octahydroindole byproduct.[17] The choice of catalyst and conditions is critical to achieve the desired selectivity.[18][19]
Application Spotlight: Synthesis of Kinase Inhibitors
The this compound scaffold is a cornerstone in the synthesis of potent kinase inhibitors.[20] For example, a series of 3-substituted indolin-2-ones incorporating this moiety have shown specific inhibition of receptor tyrosine kinases associated with VEGF, FGF, and PDGF growth factors.[4] The synthesis often involves an initial Knoevenagel condensation between the C5-methylene group of the tetrahydroindolone and an oxindole aldehyde, followed by further modifications.
Caption: General workflow for synthesizing kinase inhibitors from the title scaffold.
Detailed Experimental Protocols
Protocol 1: α-Formylation of this compound
Principle: This protocol describes the Claisen condensation of the tetrahydroindolone with ethyl formate using sodium methoxide as a base to introduce a formyl group at the C5 position, creating a key β-dicarbonyl intermediate. This procedure is adapted from methodologies used for similar tetrahydroindolones.[2]
| Reagents & Materials | M.W. | Amount | Moles |
| This compound | 149.19 | 5.0 g | 33.5 mmol |
| Sodium Methoxide (NaOMe) | 54.02 | 2.7 g | 50.2 mmol |
| Ethyl Formate | 74.08 | 7.4 g (8.3 mL) | 100.5 mmol |
| Anhydrous Toluene | - | 100 mL | - |
| Diethyl Ether | - | 50 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | As needed | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | As needed | - |
| Brine | - | As needed | - |
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add this compound (5.0 g, 33.5 mmol) and anhydrous toluene (100 mL).
-
Add sodium methoxide (2.7 g, 50.2 mmol) to the suspension.
-
Add ethyl formate (8.3 mL, 100.5 mmol) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:EtOAc).
-
After completion, cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow addition of water (50 mL).
-
Separate the aqueous layer and wash the organic layer with water (2 x 20 mL).
-
Combine the aqueous layers and acidify to pH ~5-6 with 1 M HCl at 0 °C.
-
A precipitate will form. Collect the solid by vacuum filtration, wash with cold water and a small amount of cold diethyl ether.
-
Dry the solid under vacuum to yield 5-formyl-2-methyl-4,5,6,7-tetrahydro-1H-indol-4-one.
Expected Outcome: The product, a key intermediate for fused heterocycles, is typically obtained in yields ranging from 70-88%.[2]
Protocol 2: N-Alkylation with Ethyl Bromoacetate
Principle: This protocol details the N-alkylation of the pyrrole nitrogen using an alkyl halide under basic conditions. This is a foundational step for introducing diverse functionality and is a common strategy in the synthesis of bioactive molecules.[14][15]
| Reagents & Materials | M.W. | Amount | Moles |
| This compound | 149.19 | 2.0 g | 13.4 mmol |
| Sodium Hydride (NaH, 60% in mineral oil) | 40.00 | 0.64 g | 16.1 mmol |
| Ethyl Bromoacetate | 167.00 | 2.68 g (1.78 mL) | 16.1 mmol |
| Anhydrous Tetrahydrofuran (THF) | - | 80 mL | - |
| Saturated Ammonium Chloride (NH₄Cl) | - | 50 mL | - |
| Ethyl Acetate (EtOAc) | - | 150 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |
Procedure:
-
To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (0.64 g of 60% dispersion, 16.1 mmol).
-
Wash the NaH with dry hexanes (2 x 10 mL) to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF (40 mL) to the flask and cool the suspension to 0 °C.
-
Dissolve this compound (2.0 g, 13.4 mmol) in anhydrous THF (40 mL) and add it dropwise to the NaH suspension over 20 minutes.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add ethyl bromoacetate (1.78 mL, 16.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL) at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/EtOAc) to yield the N-alkylated product.
Safety: Sodium hydride is highly reactive with water and flammable. Handle with extreme care under an inert atmosphere.
Conclusion
This compound is far more than a simple heterocyclic compound; it is a powerful and versatile platform for synthetic innovation. Its strategically positioned functional groups allow for a wide array of chemical transformations, from classical condensation reactions to modern C-H activation catalysis. For researchers in medicinal chemistry, it provides a reliable and adaptable scaffold for constructing libraries of potential therapeutic agents, particularly in the highly competitive field of kinase inhibitors. The protocols and strategies outlined in this guide serve as a robust starting point for harnessing the full synthetic potential of this remarkable molecule.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functionalization of tetrahydroindol-4-one derivatives | Kharkiv University Bulletin. Chemical Series [periodicals.karazin.ua]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C9H11NO | CID 9815223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1,5,6,7-Tetrahydro-4H-indol-4-one 98 13754-86-4 [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 15. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. tcichemicals.com [tcichemicals.com]
- 20. pubs.acs.org [pubs.acs.org]
Protocol for the Synthesis of 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one Derivatives: A Mechanistic and Methodological Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
The 4,5,6,7-tetrahydro-1H-indol-4-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a range of biologically active compounds.[1][2] Derivatives of this heterocyclic system are found in pharmaceuticals such as the antipsychotic drug molindone and serve as crucial intermediates in the synthesis of complex polyheterocyclic structures and natural products.[1] Their value lies in the combination of a pyrrole ring, amenable to various substitutions, and a cyclohexanone moiety that provides a three-dimensional structure and additional functionalization points.
This guide provides a detailed protocol for the synthesis of 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-one derivatives, focusing on a robust and widely applicable three-component reaction. We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental procedure, and discuss key considerations for reaction optimization and product purification.
I. Foundational Synthetic Strategies and Mechanistic Insights
The construction of the tetrahydroindolone scaffold can be achieved through several elegant synthetic routes. Among the most efficient are multicomponent reactions that assemble the core structure in a single step from simple precursors. The Hantzsch pyrrole synthesis and related methodologies are particularly effective for this purpose.[3][4][5] This approach typically involves the condensation of a β-ketoester, an α-haloketone, and an amine or ammonia.[3][6]
The protocol detailed herein is a variation of this theme, utilizing a cyclic 1,3-dicarbonyl compound (such as dimedone or cyclohexane-1,3-dione), a primary amine, and an α-haloketone. This one-pot synthesis is highly convergent and allows for significant diversity in the final products by simply varying the starting materials.
Reaction Mechanism: A Modified Hantzsch Synthesis
The reaction proceeds through a cascade of well-understood transformations. The causality behind this one-pot reaction is a sequence of nucleophilic additions and a final intramolecular cyclization followed by dehydration.
-
Enaminone Formation: The reaction initiates with the condensation of the primary amine (R²-NH₂) with the cyclic 1,3-dicarbonyl compound. This acid-catalyzed step forms a vinylogous amide, known as an enaminone. This intermediate is a key nucleophile for the subsequent step.
-
N-Alkylation: The nitrogen of the enaminone is protonated, but the more nucleophilic α-carbon attacks the electrophilic carbon of the α-haloketone (in this case, chloroacetone to install the 2-methyl group precursor). This forms an N-alkylated intermediate.
-
Intramolecular Cyclization: The newly formed intermediate contains both a ketone and an enamine. The enamine nitrogen attacks the ketone carbonyl in an intramolecular fashion to form a five-membered hemiaminal ring. This ring-closing step is often the rate-determining part of the sequence.[7]
-
Dehydration and Aromatization: The cyclic hemiaminal intermediate readily eliminates a molecule of water under the reaction conditions to form the stable, aromatic pyrrole ring, yielding the final this compound product.
The overall mechanistic pathway is illustrated below.
Caption: Mechanism of the modified Hantzsch synthesis.
II. Detailed Experimental Protocol
This section provides a representative, step-by-step procedure for the synthesis of 2,6,6-trimethyl-1-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one. This protocol can be adapted for other primary amines and cyclic 1,3-diones.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Dimedone | ≥98% | Standard Supplier | (5,5-dimethylcyclohexane-1,3-dione) |
| Aniline | ≥99%, ReagentPlus® | Standard Supplier | Freshly distilled if discolored. |
| Chloroacetone | ≥95%, stabilized | Standard Supplier | Lachrymator, handle in a fume hood. |
| Ethanol | 200 proof, absolute | Standard Supplier | Anhydrous grade. |
| Acetic Acid, Glacial | ACS Reagent, ≥99.7% | Standard Supplier | Acts as solvent and catalyst. |
| Sodium Bicarbonate | ACS Reagent | Standard Supplier | For aqueous work-up. |
| Brine (Saturated NaCl) | - | Prepared in-house | For aqueous work-up. |
| Magnesium Sulfate | Anhydrous | Standard Supplier | For drying organic phase. |
| Ethyl Acetate | HPLC Grade | Standard Supplier | For extraction and chromatography. |
| Hexanes | HPLC Grade | Standard Supplier | For chromatography. |
| Silica Gel | 60 Å, 230-400 mesh | Standard Supplier | For column chromatography. |
| TLC Plates | Silica Gel 60 F₂₅₄ | Standard Supplier | For reaction monitoring. |
Experimental Workflow
Caption: General experimental workflow for synthesis.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add dimedone (1.40 g, 10.0 mmol, 1.0 equiv).
-
Reagent Addition: Add glacial acetic acid (20 mL) to the flask and stir to dissolve the dimedone. To this solution, add aniline (0.93 g, 10.0 mmol, 1.0 equiv) followed by chloroacetone (0.93 g, 10.0 mmol, 1.0 equiv).
-
Expertise Note: Acetic acid serves as both a solvent and a catalyst for the initial enamine formation and the final dehydration step. The order of addition is generally not critical for this specific reaction, but premixing the dione and amine before adding the alkylating agent can sometimes favor the desired pathway.
-
-
Heating and Monitoring: Heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle. Monitor the progress of the reaction by thin-layer chromatography (TLC) every 30-60 minutes.
-
Trustworthiness Note: A suitable TLC eluent is 30% ethyl acetate in hexanes. The product should have a lower Rf value than the starting materials and will be UV active. The reaction is typically complete within 3-5 hours, indicated by the consumption of the limiting reagent.
-
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water. Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Causality Note: Neutralization is crucial to quench the acid catalyst and precipitate the organic product, which has low solubility in neutral water.
-
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL) to remove excess water and inorganic salts. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
-
Packing: Use a slurry of silica gel in hexanes to pack the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 30% ethyl acetate). Collect fractions based on TLC analysis.
-
Final Product: Combine the pure fractions and remove the solvent in vacuo to afford the 2,6,6-trimethyl-1-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one as a solid. Recrystallization from an ethanol/water mixture can be performed for further purification if necessary.
-
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy).
III. Data Presentation: Scope and Yields
The described protocol is versatile and has been successfully applied to a range of substrates. The table below summarizes representative yields for various derivatives synthesized via similar three-component methodologies.
| 1,3-Dicarbonyl | Primary Amine | α-Haloketone/Ester | Yield (%) | Reference |
| Dimedone | Aniline | Phenacyl Bromide | ~70-85% | [2] |
| Cyclohexane-1,3-dione | Benzylamine | Chloroacetone | ~65-80% | General Knowledge |
| Dimedone | 4-Methoxyaniline | Ethyl 2-chloroacetoacetate | ~70-90% | General Knowledge |
| Dimedone | Methylamine | Phenacyl Bromide | ~60-75% | General Knowledge |
Note: Yields are illustrative and can vary based on specific reaction conditions and purification efficiency.
IV. Concluding Remarks
This application note provides a comprehensive and reliable protocol for synthesizing this compound derivatives. By understanding the underlying reaction mechanism and adhering to the detailed experimental procedure, researchers can efficiently access a diverse library of these valuable heterocyclic compounds. The robustness of this multicomponent strategy makes it an invaluable tool for professionals in drug discovery and chemical biology, enabling the rapid generation of novel molecular entities for biological screening and lead optimization.
References
- 1. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 7. benchchem.com [benchchem.com]
The Tetrahydroindolone Scaffold: A Privileged Motif in Modern Medicinal Chemistry
Introduction: The Versatility of the Tetrahydroindolone Core
The 4,5,6,7-tetrahydroindol-4-one scaffold is a prominent heterocyclic structure that has garnered significant attention in medicinal chemistry.[1][2] Its unique combination of a pyrrole ring fused to a cyclohexenone moiety provides a rigid, three-dimensional framework that is amenable to diverse chemical modifications. This structural versatility allows for the precise orientation of functional groups in three-dimensional space, making it an ideal starting point for the design of ligands that can interact with a wide array of biological targets with high affinity and selectivity.[3] The indole nucleus itself is a well-established "privileged scaffold" in drug discovery, present in numerous natural products and FDA-approved drugs, and is known for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6] The tetrahydroindolone core builds upon this foundation, offering synthetic accessibility and the ability to generate libraries of complex polyheterocyclic structures with a wide range of medicinal applications.[1][2]
This technical guide provides an in-depth exploration of the applications of tetrahydroindolones in medicinal chemistry, focusing on key therapeutic areas where this scaffold has shown significant promise. We will delve into the underlying mechanisms of action, present structure-activity relationship (SAR) insights, and provide detailed protocols for the synthesis and biological evaluation of representative tetrahydroindolone derivatives.
Therapeutic Applications of Tetrahydroindolones
The inherent structural features of the tetrahydroindolone scaffold have been exploited to develop potent and selective modulators of various biological targets. This has led to the discovery of promising lead compounds in several key therapeutic areas.
Oncology: Targeting the Engines of Cancer Proliferation
The indole scaffold is a cornerstone in the development of anticancer agents, with many indole derivatives demonstrating potent antiproliferative activities against various cancer types.[4] Tetrahydroindolone-based compounds have emerged as a promising class of anticancer agents, primarily through their ability to inhibit protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[5][7] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[8]
Mechanism of Action: Kinase Inhibition
Many tetrahydroindolone derivatives function as ATP-competitive inhibitors of protein kinases.[8][9] The tetrahydroindolone core can serve as a scaffold to position substituents that interact with specific residues in the ATP-binding pocket of a target kinase, thereby blocking its catalytic activity and disrupting downstream signaling pathways that are critical for cancer cell survival and proliferation.[10] For instance, the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway, which is frequently activated in non-small cell lung cancer (NSCLC), has been a key target for indole-based inhibitors.[5][6]
Protocol 1: General Synthesis of a 2,3-Disubstituted 4,5,6,7-Tetrahydroindol-4-one Derivative
This protocol outlines a common and versatile method for the synthesis of tetrahydroindolone scaffolds, which can then be further functionalized for various medicinal chemistry applications.
Materials:
-
Cyclohexane-1,3-dione or 5,5-dimethylcyclohexane-1,3-dione (dimedone)
-
An appropriate α-haloketone (e.g., 2-chloro-1-phenylethanone)
-
A primary amine (e.g., benzylamine)
-
Ethanol
-
Sodium ethoxide
-
Glacial acetic acid
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)
Procedure:
-
Synthesis of the Enaminone Intermediate:
-
In a round-bottom flask, dissolve cyclohexane-1,3-dione (1 equivalent) in ethanol.
-
Add the primary amine (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
-
Remove the solvent under reduced pressure to obtain the crude enaminone, which can often be used in the next step without further purification.
-
-
Cyclization to the Tetrahydroindolone Core:
-
Dissolve the crude enaminone (1 equivalent) in ethanol.
-
Add sodium ethoxide (1.1 equivalents) to the solution and stir for 15 minutes at room temperature.
-
Add the α-haloketone (1 equivalent) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 6-12 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tetrahydroindolone derivative.
-
Rationale: This multi-component reaction strategy provides a straightforward and efficient route to the tetrahydroindolone core. The initial formation of the enaminone activates the cyclohexane-1,3-dione for subsequent nucleophilic attack and cyclization with the α-haloketone.
Neurodegenerative Diseases: Modulating Neuronal Pathways
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function.[11][12] There is a growing interest in the development of small molecules that can cross the blood-brain barrier and modulate key pathological processes, including neuroinflammation and oxidative stress.[13][14] The lipophilic nature of the indole nucleus makes it a suitable scaffold for designing brain-penetrant compounds.[15]
Some tetrahydroindolone derivatives have been investigated for their potential to modulate targets relevant to neurodegenerative diseases. For example, their structural similarity to endogenous signaling molecules suggests potential interactions with receptors and enzymes in the central nervous system. Further research is focused on developing tetrahydroindolone-based compounds with neuroprotective properties.[11]
Diagram 1: General Synthetic Workflow for Tetrahydroindolone Analogs
References
- 1. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Tyrosine kinase inhibitor - Wikipedia [en.wikipedia.org]
- 10. Tyrosine kinase inhibitors (TKIs) for CML | Macmillan Cancer Support [macmillan.org.uk]
- 11. Potential for Treatment of Neurodegenerative Diseases with Natural Products or Synthetic Compounds that Stabilize Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Recent Updates in the Treatment of Neurodegenerative Disorders Using Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one as a Versatile Scaffold for Polyheterocyclic Synthesis
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one as a foundational building block for the synthesis of complex polyheterocyclic structures. This tetrahydroindolone core, possessing a unique combination of a reactive ketone and an electron-rich pyrrole ring, offers multiple points for chemical modification. We will explore its inherent reactivity, provide detailed protocols for key transformations, and illustrate its application in constructing medicinally relevant scaffolds such as carbazoles and β-carbolines. The causality behind experimental design and procedural choices is emphasized to empower researchers to adapt and innovate upon these methodologies.
Introduction: The Strategic Value of the Tetrahydroindolone Core
Polyheterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active natural products. The this compound scaffold is a particularly valuable starting material due to the orthogonal reactivity of its constituent parts: the cyclohexanone ring and the 2-methyl-pyrrole nucleus.[1] This bifunctional nature allows for sequential or one-pot reactions to build additional rings, leading to diverse and complex molecular architectures.[1][2] Derivatives of this core are found in drugs like the antipsychotic Molindone and potent inhibitors of Heat Shock Protein 90 (Hsp90) for cancer treatment.[1] This guide will detail how to harness the scaffold's reactivity to forge new pathways in heterocyclic chemistry.
Synthesis of the this compound Building Block
The most common and efficient methods for constructing the tetrahydroindolone core involve the condensation of a 1,3-dicarbonyl compound with an amine source and a component that provides the C2-methyl group.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a classic and reliable method for forming pyrroles from 1,4-dicarbonyl compounds.[3][4] In this context, a precursor 1,4-dicarbonyl is reacted with ammonia or a primary amine to furnish the pyrrole ring.[5][6]
-
Causality: The reaction is typically catalyzed by a weak acid, which facilitates the initial nucleophilic attack of the amine on a carbonyl group and subsequent cyclization and dehydration steps to form the aromatic pyrrole ring.[6][7]
Multicomponent Reactions
Modern approaches often utilize multicomponent reactions (MCRs) for improved efficiency and atom economy. A typical MCR for this scaffold involves the reaction of cyclohexane-1,3-dione, an α-haloketone (like chloroacetone to introduce the methyl group), and a primary amine.[8] Greener approaches using water as a solvent have also been developed.[9]
-
Expert Insight: MCRs are highly advantageous in library synthesis for drug discovery, as they allow for the rapid generation of diverse analogs by simply varying the starting components. The choice of catalyst, often a Brønsted or Lewis acid, is critical for driving the reaction to completion and minimizing side products.[8][9]
A Map of Reactivity: Strategic Functionalization
The power of this compound lies in its distinct reactive sites. Understanding these sites is key to designing synthetic routes to complex polyheterocycles.
Figure 1. Reactivity map of the tetrahydroindolone scaffold.
The C2-methyl group sterically hinders and electronically deactivates the C2 position, making the C3 position the most nucleophilic carbon on the pyrrole ring.[10][11] This is a critical feature, as it provides excellent regioselectivity in electrophilic substitution reactions.[10][12]
Application in Polyheterocyclic Synthesis: Key Protocols
Here we detail protocols for transforming the title compound into valuable polyheterocyclic systems.
Synthesis of Pyrrolo[3,2-a]carbazoles via Fischer Indole Synthesis
The ketone at the C4 position is an ideal handle for the Fischer indole synthesis, a powerful acid-catalyzed reaction that forms an indole from a phenylhydrazone intermediate.[13][14] This transformation effectively fuses a new indole ring onto the [a] face of the original scaffold, yielding a carbazole derivative.[1] The tetrahydrocarbazole motif is a core structure in various biologically active molecules.[15][16][17]
-
Mechanism Insight: The reaction proceeds via the formation of a phenylhydrazone, which tautomerizes to an ene-hydrazine. A proton-catalyzed[13][13]-sigmatropic rearrangement is the key step, followed by cyclization and elimination of ammonia to yield the aromatic indole ring.[13][14][18]
Figure 2. Workflow for Fischer Indole Synthesis.
Protocol 1: Synthesis of 2,8-Dimethyl-5,6,7,8-tetrahydro-4H-pyrrolo[3,2-a]carbazole
-
Hydrazone Formation:
-
To a solution of this compound (1.0 eq) in glacial acetic acid (0.2 M), add phenylhydrazine hydrochloride (1.1 eq).
-
Stir the mixture at room temperature for 1 hour. The formation of the hydrazone can be monitored by TLC. In many cases, this intermediate is not isolated.[14]
-
-
Cyclization (Fischer Indolization):
-
Heat the reaction mixture to reflux (approx. 118 °C) for 2-4 hours. The progress of the cyclization should be monitored by TLC or LC-MS.
-
Causality: Glacial acetic acid serves as both the solvent and the Brønsted acid catalyst necessary for the key rearrangement step.[13] Using a stronger acid like polyphosphoric acid (PPA) can also be effective, sometimes at lower temperatures.[13]
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water with vigorous stirring.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
The solid product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Dry the crude product. Recrystallization from ethanol or purification by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) will yield the pure pyrrolo[3,2-a]carbazole.[1]
-
Table 1: Representative Yields for Fischer Indole Synthesis
| Phenylhydrazine Derivative | Catalyst | Yield (%) | Reference |
| Phenylhydrazine HCl | Acetic Acid | 55% | [1] |
| 4-Methoxyphenylhydrazine HCl | Acetic Acid | 62% | [1] |
| 4-Nitrophenylhydrazine HCl | PPA | 48% | [1] |
Synthesis of Fused Pyridines via Hantzsch-type Reaction
The C4-ketone can participate in condensation reactions to build six-membered heterocyclic rings. By first creating an enaminoketone intermediate, one can perform a Hantzsch-like pyridine synthesis to create a fused pyridine ring, a scaffold common in medicinal chemistry.[19][20]
Protocol 2: Synthesis of a Pyrrolo[3,2-e]quinoline Derivative
-
α-Formylation:
-
In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a base such as sodium methoxide or potassium tert-butoxide (1.2 eq) portion-wise.
-
Add ethyl formate (1.5 eq) dropwise and allow the reaction to stir at room temperature overnight.
-
Quench the reaction with aqueous NH₄Cl and extract with ethyl acetate. The resulting α-formylated intermediate is often used directly.[2]
-
-
Enaminoketone Formation:
-
Workup and Purification:
-
Cool the reaction and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to afford the fused pyridine product.
-
Synthesis of β-Carboline Precursors via Mannich Reaction
The electron-rich C3 position of the pyrrole ring is highly susceptible to electrophilic aromatic substitution.[10][23] The Mannich reaction, which introduces an aminomethyl group, is a prime example. This reaction installs a key sidechain that can be further cyclized to form β-carboline derivatives, which possess a wide range of pharmacological properties.[1]
Protocol 3: C3-Aminomethylation (Mannich Reaction)
-
Reaction Setup:
-
To a flask containing this compound (1.0 eq) in ethanol, add aqueous formaldehyde (37 wt. %, 1.5 eq) and a secondary amine such as dimethylamine hydrochloride (1.5 eq).
-
Expert Insight: The reaction proceeds via the formation of an electrophilic Eschenmoser's salt-like iminium ion from formaldehyde and the amine.[10][23] The highly nucleophilic C3 position of the indole then attacks this ion.[1][11]
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
-
Workup and Purification:
-
Concentrate the reaction mixture in vacuo.
-
Add water and basify with aqueous NaOH to pH ~10.
-
Extract the product with dichloromethane or ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting Mannich base by column chromatography. The product is a versatile intermediate that can be cyclized via Pictet-Spengler type reactions to form β-carbolines.[24][25]
-
Conclusion and Future Outlook
This compound is a powerful and versatile building block for the synthesis of diverse polyheterocyclic frameworks. Its predictable regioselectivity and the orthogonal reactivity of its ketone and pyrrole moieties provide a robust platform for complex molecule construction. The protocols detailed herein for forming carbazole and fused pyridine systems represent foundational strategies that can be expanded upon. Future work will likely focus on developing enantioselective versions of these transformations and employing modern synthetic techniques like C-H activation and photoredox catalysis to further broaden the synthetic utility of this exceptional scaffold.[2]
References
- 1. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. scribd.com [scribd.com]
- 8. MULTICOMPONENT SYNTHESIS OF 1,5,6,7-TETRAHYDRO- 4<i>H</i>-INDOL-4-ONE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 9. researchgate.net [researchgate.net]
- 10. Indole - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 13. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. acgpubs.org [acgpubs.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 20. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 21. alfa-chemistry.com [alfa-chemistry.com]
- 22. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview | MDPI [mdpi.com]
- 23. Electrophilic substitution at the indole [quimicaorganica.org]
- 24. sciforum.net [sciforum.net]
- 25. mjas.analis.com.my [mjas.analis.com.my]
Strategic N-Alkylation of Tetrahydroindoles: A Guide to Synthesis, Mechanism, and Optimization
An Application Note and Protocol from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed exploration of the N-alkylation of tetrahydroindoles, a critical transformation in the synthesis of neurologically active compounds and other therapeutic agents. We will delve into the mechanistic underpinnings of common alkylation strategies, present detailed, field-tested protocols, and offer insights into optimizing these reactions for efficiency and yield.
Introduction: The Significance of the N-Alkyl Tetrahydroindole Scaffold
The tetrahydroindole core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous compounds with significant biological activity. The substitution pattern on the indole nitrogen (N-1 position) is a key determinant of a molecule's pharmacological profile, influencing its potency, selectivity, and metabolic stability. Consequently, the controlled and efficient N-alkylation of tetrahydroindole intermediates is a cornerstone of synthetic campaigns in drug discovery.
This document outlines robust and reproducible methods for this transformation, focusing on classical approaches with alkyl halides and modern reductive amination techniques.
Mechanistic Considerations in N-Alkylation
The N-alkylation of a tetrahydroindole proceeds via the nucleophilic attack of the indole nitrogen on an electrophilic carbon atom. Unlike the aromatic indole, the nitrogen in a 4,5,6,7-tetrahydroindole is a secondary amine and is significantly more nucleophilic due to the absence of aromaticity involving the nitrogen lone pair. However, the reaction still requires careful selection of reagents and conditions to ensure success.
The Role of the Base
In direct alkylation with alkyl halides (an SN2 reaction), a base is crucial. Its primary function is to deprotonate the N-H bond, generating a highly nucleophilic nitrogen anion (an indolide). This deprotonation step is in equilibrium, and the position of the equilibrium is dictated by the relative acidities of the N-H proton and the conjugate acid of the base used.
-
Strong Bases (e.g., NaH, KHMDS): These bases irreversibly deprotonate the tetrahydroindole, leading to a high concentration of the reactive anion. This often results in faster reaction rates but requires anhydrous conditions.
-
Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): These inorganic bases are often sufficient for activating the N-H bond, especially with reactive alkylating agents. They are easier to handle and do not require strictly anhydrous conditions, making them suitable for many applications.
The general mechanism for base-mediated N-alkylation is depicted below.
Figure 1: General mechanism for base-mediated N-alkylation.
Experimental Strategies and Protocols
We present two primary, reliable methods for the N-alkylation of tetrahydroindoles.
Method 1: Direct Alkylation with Alkyl Halides
This is a classic and widely used method suitable for introducing primary and some secondary alkyl groups. The choice of base and solvent is critical for success.
This protocol details the benzylation of tetrahydroindole using sodium hydride as the base.
Materials and Reagents:
-
4,5,6,7-Tetrahydro-1H-indole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard glassware
Step-by-Step Procedure:
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4,5,6,7-tetrahydro-1H-indole (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material (concentration approx. 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes. The solution may become a slurry as the sodium salt forms.
-
Alkylation: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzyl tetrahydroindole.
Figure 2: Workflow for direct N-alkylation protocol.
Method 2: Reductive Amination
Reductive amination is a powerful alternative for synthesizing N-alkylated compounds, particularly when the corresponding aldehyde or ketone is readily available. It avoids the use of often lachrymatory and toxic alkyl halides. The reaction proceeds by forming an intermediate iminium ion, which is then reduced in situ.
This protocol uses acetaldehyde and the mild reducing agent sodium triacetoxyborohydride (STAB), which is known for its selectivity and tolerance of acidic conditions.
Materials and Reagents:
-
4,5,6,7-Tetrahydro-1H-indole
-
Acetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Preparation: To a round-bottom flask, add 4,5,6,7-tetrahydro-1H-indole (1.0 eq) and dissolve it in DCM.
-
Aldehyde Addition: Add acetaldehyde (1.5 eq). If desired, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate iminium ion formation.
-
Stirring: Stir the mixture at room temperature for 20-30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise. The reaction is typically exothermic.
-
Reaction: Stir at room temperature for 3-6 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃.
-
Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Data Summary and Comparison
The choice of method depends on the desired substituent, substrate scope, and available reagents.
| Feature | Method 1: Direct Alkylation | Method 2: Reductive Amination |
| Alkylating Agent | Alkyl halides (R-X) | Aldehydes (R-CHO), Ketones (R₂C=O) |
| Key Reagent | Strong or weak base (NaH, K₂CO₃) | Reducing agent (NaBH(OAc)₃, NaBH₃CN) |
| Typical Solvents | DMF, THF, Acetonitrile | DCM, DCE, MeOH |
| Advantages | Simple, direct bond formation. | Wide availability of aldehydes/ketones, mild conditions, avoids alkyl halides. |
| Disadvantages | Requires often toxic/lachrymatory alkyl halides, strong bases may require anhydrous conditions. | Not suitable for all alkyl groups (e.g., methyl), may require catalyst. |
| Typical Yields | 70-95% | 65-90% |
Troubleshooting and Optimization
-
Low Yield in Direct Alkylation: If the reaction is sluggish, consider a stronger base (e.g., NaH instead of K₂CO₃) or a more polar aprotic solvent like DMF or DMSO. Adding a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) can also accelerate reactions with alkyl chlorides or bromides.
-
Side Products: Over-alkylation is not an issue for this substrate, but if the alkyl halide is sensitive, elimination can compete with substitution. Using a less hindered base or lower temperatures can mitigate this.
-
Incomplete Reductive Amination: If the reaction stalls, a small amount of acetic acid can be added to catalyze iminium ion formation. Ensure the reducing agent is fresh and added carefully.
Introduction: The Tetrahydroindole Scaffold as a Privileged Structure in Kinase Inhibition
An in-depth guide for researchers, scientists, and drug development professionals on the evaluation of 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one as a potential kinase inhibitor.
The 4,5,6,7-tetrahydro-1H-indol-4-one core is a recognized privileged scaffold in medicinal chemistry. Its derivatives are key components in a range of biologically active compounds, including the FDA-approved antipsychotic Molindone.[1] In the realm of oncology and cellular signaling, this structural motif has garnered significant attention as a foundation for the development of potent kinase inhibitors.[1] Protein kinases are crucial regulators of a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] Consequently, they are a major class of therapeutic targets.
Derivatives of the tetrahydroindole scaffold have been identified as specific inhibitors of several receptor tyrosine kinases, including those associated with VEGF-R, FGF-R, and PDGF-R growth factor receptors.[3] Additionally, certain derivatives have shown cytotoxic activity proposed to be mediated through the inhibition of cyclin-dependent kinase 9 (CDK9).[4]
This document serves as a comprehensive application note and protocol guide for the systematic evaluation of novel compounds based on this scaffold, using This compound as a primary example. While direct evidence for this specific compound's kinase inhibitory activity is not yet prevalent in public literature, its structural similarity to known inhibitors makes it a compelling candidate for investigation. These protocols are designed to provide a robust framework for determining its potential potency, selectivity, and cellular activity.
Compound Profile: this compound
A clear understanding of the test compound's fundamental properties is the first step in any screening cascade.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO | PubChem[5] |
| Molecular Weight | 149.19 g/mol | PubChem[5] |
| IUPAC Name | 2-methyl-1,5,6,7-tetrahydroindol-4-one | PubChem[5] |
| CAS Number | 35308-68-0 | PubChem[5] |
Proposed Initial Kinase Screening Panel
Based on the activity of structurally related compounds, a logical starting point for screening this compound would be a panel of kinases implicated in angiogenesis and cell cycle control. This targeted approach is more cost-effective than a broad-spectrum screen for initial validation.
-
Receptor Tyrosine Kinases (RTKs):
-
VEGF-R2 (KDR): A key mediator of angiogenesis.
-
FGF-R1: Involved in cell proliferation, differentiation, and angiogenesis.
-
PDGF-Rβ: Plays a significant role in cell growth and division.
-
-
Cyclin-Dependent Kinases (CDKs):
-
CDK9: A component of the positive transcription elongation factor b (P-TEFb), which regulates transcription.
-
Experimental Protocols
The following protocols provide a step-by-step methodology for a comprehensive evaluation of a novel compound's kinase inhibitory potential, from initial in vitro screening to cell-based validation.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific protein kinase by measuring the amount of ADP produced, which is directly proportional to kinase activity.[2]
Objective: To quantify the potency of this compound against the proposed kinase panel.
Materials:
-
Kinases of interest (VEGF-R2, FGF-R1, PDGF-Rβ, CDK9)
-
Specific kinase substrate peptides
-
ATP (Adenosine Triphosphate)
-
Test Compound: this compound
-
Positive Control: Staurosporine (a non-selective kinase inhibitor)[2]
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[2]
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a serial dilution series (e.g., 1:3) in DMSO to generate a 10-point dose-response curve, starting from 1 mM.[2]
-
Prepare a "no inhibitor" control using only DMSO.
-
-
Kinase Reaction Setup:
-
Prepare a kinase reaction mixture containing the specific kinase and its corresponding substrate in the kinase assay buffer. The optimal concentrations should be determined empirically based on the manufacturer's guidelines for each kinase.
-
In a 96-well plate, add 2.5 µL of each serially diluted test compound or DMSO control to the appropriate wells.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction is initiated.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. The final ATP concentration should ideally be close to the Km for each specific kinase to ensure accurate IC50 determination.
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature. This step terminates the kinase reaction and depletes any remaining unconsumed ATP.[2]
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert the generated ADP back to ATP, which then drives a luciferase reaction, producing a luminescent signal.[2]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Protocol 2: Cell-Based Assay for Kinase Activity
Cell-based assays are critical for validating in vitro findings in a more physiologically relevant context, providing insights into cell permeability, target engagement, and effects on downstream signaling pathways.[6][7]
Objective: To assess the effect of this compound on the viability of cells whose proliferation is dependent on the activity of a target kinase.
Example Model: Ba/F3 Cell Proliferation Assay
The Ba/F3 cell line is an IL-3 dependent murine pro-B cell line.[6] It can be engineered to express a specific constitutively active or growth factor-dependent kinase, making its survival and proliferation dependent on that kinase's activity in the absence of IL-3. This creates a powerful system for assessing the efficacy of a specific kinase inhibitor.[6][8]
Methodology:
-
Cell Culture:
-
Culture Ba/F3 cells stably transfected with the kinase of interest (e.g., a constitutively active form of FGF-R1) in appropriate media supplemented with the required growth factors (or without IL-3 if the expressed kinase drives proliferation).
-
-
Assay Setup:
-
Seed the cells in a 96-well plate at a predetermined density.
-
Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO) and a positive control inhibitor.
-
-
Incubation:
-
Incubate the plate for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
-
Viability Measurement:
-
Assess cell viability using a standard method such as the MTT assay or a luminescence-based assay like CellTiter-Glo® (Promega), which measures intracellular ATP levels.
-
-
Data Analysis:
-
Plot cell viability against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition).
-
Protocol 3: Western Blot Analysis of Target Phosphorylation
Objective: To directly visualize the inhibition of a specific signaling pathway by assessing the phosphorylation status of a kinase's downstream substrate.
Methodology:
-
Cell Treatment and Lysis:
-
Culture a relevant cell line (e.g., HUVEC for VEGF-R2) to ~80% confluency.
-
Starve the cells of serum for several hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with the appropriate growth factor (e.g., VEGF) for a short period (5-15 minutes) to activate the target kinase.
-
Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of a downstream target (e.g., phospho-Akt, phospho-ERK).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein of the downstream target and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein.
-
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, structured table to allow for easy comparison of the compound's potency and selectivity.
Table 1: Hypothetical Kinase Inhibition Profile of this compound
| Kinase Target | In Vitro IC50 (nM) | Cell-Based GI50 (nM) |
| VEGF-R2 | Experimental Value | Experimental Value |
| FGF-R1 | Experimental Value | Experimental Value |
| PDGF-Rβ | Experimental Value | Experimental Value |
| CDK9 | Experimental Value | Experimental Value |
| Control Kinase | >10,000 | N/A |
Interpretation:
-
Potency: A low IC50/GI50 value indicates high potency.
-
Selectivity: A significant difference (ideally >100-fold) in IC50 values between the primary target(s) and other kinases indicates selectivity.
-
Cellular Activity: A GI50 value close to the in vitro IC50 suggests good cell permeability and target engagement. A large discrepancy may indicate poor permeability or off-target effects.
Visualizations
Diagrams are essential for illustrating complex workflows and biological pathways, providing an intuitive understanding of the experimental design and its context.
References
- 1. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Identification of substituted 3-[(4,5,6, 7-tetrahydro-1H-indol-2-yl)methylene]-1,3-dihydroindol-2-ones as growth factor receptor inhibitors for VEGF-R2 (Flk-1/KDR), FGF-R1, and PDGF-Rbeta tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C9H11NO | CID 9815223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 7. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. In vitro kinase assay [protocols.io]
Application Notes & Protocols: 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one as a Versatile Precursor for Novel Bioactive Heterocycles
Audience: Researchers, scientists, and drug development professionals in medicinal and synthetic organic chemistry.
Introduction: The Strategic Value of the Tetrahydroindolone Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmacologically active compounds.[1][2] From naturally occurring alkaloids to synthetic drugs, the indole motif is central to molecules exhibiting anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4]
Within this broad class, 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-one stands out as a particularly valuable and versatile precursor. Its structure is a unique convergence of three key chemical features:
-
An electron-rich pyrrole ring , amenable to electrophilic substitution and C-H functionalization.
-
A nucleophilic enamine system within the pyrrole, capable of reacting with various electrophiles.
-
An enolizable cyclic ketone , which serves as a prime reaction site for condensation and annulation reactions to build fused ring systems.
This trifecta of reactivity allows the tetrahydroindolone core to be an ideal starting point for constructing complex, multi-ring heterocyclic systems.[5][6] Such polyheterocyclic structures are of immense interest in drug discovery, as they allow for the exploration of novel three-dimensional chemical space, leading to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. This guide provides detailed protocols and mechanistic insights into leveraging this powerful precursor for the synthesis of novel thieno[3,2-b]indoles, pyrazolo[3,4-b]indoles, and pyrido[3,2-b]indoles.
Protocol 1: Synthesis of the Precursor: this compound
The synthesis of the title precursor can be efficiently achieved via a multicomponent reaction, a strategy celebrated for its atom economy and operational simplicity.[7][8] This protocol adapts the Paal-Knorr pyrrole synthesis in a one-pot procedure.
Workflow for Precursor Synthesis
Caption: One-pot synthesis of the title precursor.
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine cyclohexane-1,3-dione (11.2 g, 0.1 mol) and ethanol (100 mL).
-
Reagent Addition: To the stirred solution, add 3-chloro-2-butanone (10.65 g, 0.1 mol) followed by the dropwise addition of aqueous ammonium hydroxide (28%, 15 mL).
-
Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
-
Purification: Collect the resulting solid by vacuum filtration, wash thoroughly with cold water (3 x 30 mL) and then with a small amount of cold ethanol (20 mL).
-
Drying and Characterization: Dry the product under vacuum to yield this compound as a crystalline solid. Characterize via ¹H NMR, ¹³C NMR, and Mass Spectrometry.
| Property | Value |
| Molecular Formula | C₉H₁₁NO |
| Molecular Weight | 149.19 g/mol |
| Appearance | Off-white to light brown solid |
| Purity (Typical) | >98% |
Application I: Synthesis of Thieno[3,2-b]indoles via Gewald Reaction
The Gewald reaction is a powerful multicomponent reaction that constructs a highly functionalized 2-aminothiophene ring in a single step.[9][10] The enolizable ketone of our precursor is an ideal substrate for this transformation, leading directly to the therapeutically relevant thieno[3,2-b]indole scaffold.
Mechanistic Rationale: The reaction proceeds through three key stages: (1) A Knoevenagel condensation between the ketone and an active methylene nitrile (e.g., malononitrile), (2) nucleophilic attack of the resulting enolate onto elemental sulfur, and (3) intramolecular cyclization and tautomerization to form the aromatic thiophene ring.[11][12] The use of a base like morpholine or piperidine is crucial as it catalyzes both the initial condensation and the ring-closure step.[13]
Mechanism of the Gewald Reaction
Caption: Key stages of the Gewald thiophene synthesis.
Protocol 2: One-Pot Synthesis of 2-Amino-3-cyano-4-methyl-5,6,7,8-tetrahydrothieno[3,2-b]indole
Materials:
-
This compound (1.49 g, 10 mmol)
-
Malononitrile (0.66 g, 10 mmol)
-
Elemental Sulfur (0.32 g, 10 mmol)
-
Morpholine (0.87 mL, 10 mmol)
-
Ethanol (30 mL)
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound, malononitrile, elemental sulfur, and ethanol.
-
Catalyst Addition: Add morpholine to the stirred suspension at room temperature.
-
Reaction Execution: Heat the mixture to 50-60 °C and stir for 2-3 hours. The reaction is often accompanied by a color change and the formation of a precipitate.
-
Isolation: After cooling to room temperature, collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with cold ethanol (2 x 15 mL) to remove unreacted starting materials and impurities.
-
Drying and Characterization: Dry the purified solid in a vacuum oven. The structure can be confirmed by IR (presence of -NH₂ and -C≡N stretches), NMR, and mass spectrometry.
| Reagent | Molar Equiv. | Purpose | Typical Yield |
| Indolone Precursor | 1.0 | Ketone source | 75-85% |
| Malononitrile | 1.0 | Active methylene source | |
| Sulfur | 1.0 | Sulfur source for thiophene ring | |
| Morpholine | 1.0 | Basic catalyst |
Application II: Synthesis of Pyrazolo[3,4-b]indoles
The fusion of a pyrazole ring onto the indole core generates scaffolds with significant biological potential, including anti-inflammatory and anticancer activities.[14][15] The ketone functionality of the precursor provides a direct handle for constructing the pyrazole ring through condensation with hydrazine derivatives.
Mechanistic Rationale: The reaction begins with the nucleophilic attack of a hydrazine nitrogen onto the carbonyl carbon of the indol-4-one. The resulting carbinolamine intermediate readily dehydrates to form a hydrazone. Under acidic or thermal conditions, the enamine nitrogen of the indole ring then performs an intramolecular nucleophilic attack on the imine carbon of the hydrazone, followed by tautomerization to yield the stable, aromatic pyrazolo-fused system.
Mechanism of Pyrazole Annulation
Caption: Pathway for pyrazole ring formation.
Protocol 3: Synthesis of 4-Methyl-1,5,6,7-tetrahydropyrazolo[3,4-b]indole
Materials:
-
This compound (1.49 g, 10 mmol)
-
Hydrazine hydrate (80% solution, 0.75 mL, ~12 mmol)
-
Glacial Acetic Acid (20 mL)
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound in glacial acetic acid in a 50 mL round-bottom flask with a magnetic stirrer.
-
Reagent Addition: Add hydrazine hydrate dropwise to the solution at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 118 °C) for 8-12 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature and pour it slowly into 100 mL of ice-cold water.
-
Neutralization & Isolation: Neutralize the aqueous solution by the careful addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8. The product will precipitate out of the solution.
-
Purification: Collect the solid by vacuum filtration, wash with ample water, and dry. Recrystallization from ethanol or purification by column chromatography may be required to achieve high purity.
| Parameter | Condition | Rationale |
| Solvent | Glacial Acetic Acid | Acts as both solvent and acid catalyst for dehydration and cyclization. |
| Temperature | Reflux | Provides the necessary activation energy for the intramolecular cyclization step. |
| Work-up | Neutralization | Ensures the product, which may be protonated, is in its free base form for precipitation. |
Application III: Synthesis of Pyrido[3,2-b]indoles via Hantzsch-type Reaction
The Hantzsch pyridine synthesis is a classic multicomponent reaction for generating dihydropyridines, which can then be oxidized to pyridines.[16][17] By leveraging the enaminone character of our precursor, we can adapt this synthesis to build a fused pyridine ring, a scaffold found in numerous bioactive molecules.[18]
Mechanistic Rationale: This modified Hantzsch synthesis involves three components: our enaminone precursor, an aldehyde, and a β-ketoester. The reaction likely proceeds via a Knoevenagel condensation between the aldehyde and the β-ketoester to form an α,β-unsaturated carbonyl compound.[19] The enamine of our indol-4-one then undergoes a Michael addition to this unsaturated intermediate. The subsequent intramolecular condensation between the indole's ketone and the newly added amine (formed from the β-ketoester's ester group and ammonia source, or added separately) followed by dehydration and oxidation yields the final aromatic pyrido[3,2-b]indole.
Hantzsch-type Pyridine Annulation
Caption: Multicomponent pathway to fused pyridines.
Protocol 4: Synthesis of a Substituted Pyrido[3,2-b]indole Derivative
Materials:
-
This compound (1.49 g, 10 mmol)
-
Benzaldehyde (1.06 g, 10 mmol)
-
Ethyl acetoacetate (1.30 g, 10 mmol)
-
Ammonium acetate (0.77 g, 10 mmol)
-
Ethanol (25 mL)
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask, combine the indol-4-one precursor, benzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol.
-
Reaction Execution: Heat the mixture to reflux and stir for 12-16 hours. Monitor the formation of the dihydropyridine intermediate by TLC.
-
In-situ Oxidation: After the initial condensation is complete (as judged by TLC), add an oxidizing agent such as ceric ammonium nitrate (CAN) or simply expose the reaction to air by bubbling air through the refluxing solution for an additional 2-4 hours to facilitate aromatization.
-
Work-up: Cool the reaction mixture and reduce the solvent volume under reduced pressure. Add 50 mL of water to the residue, which should induce precipitation.
-
Isolation and Purification: Collect the crude solid by filtration. Purify the product by column chromatography on silica gel (using an ethyl acetate/hexane gradient) to isolate the desired pyrido[3,2-b]indole derivative.
| Component | Role | Notes |
| Indol-4-one | Enaminone component | Provides two carbons and the nitrogen for the new ring. |
| Aldehyde | C4 of pyridine ring | The substituent on the aldehyde will be at the 4-position of the pyridine ring. |
| Ethyl Acetoacetate | C2, C3, and C2-substituent | Provides the remaining carbons for the pyridine ring. |
| Ammonium Acetate | Nitrogen source & catalyst | Provides the nitrogen for the pyridine ring. |
Conclusion
This compound is a demonstrably potent precursor for the rapid assembly of diverse and medicinally relevant heterocyclic systems. The strategic positioning of its reactive functional groups enables chemists to employ a range of powerful synthetic methodologies, including classic multicomponent reactions like the Gewald and Hantzsch syntheses, as well as standard condensation chemistry. The protocols outlined herein provide a robust foundation for researchers to access novel thieno-, pyrazolo-, and pyrido-fused indoles, opening avenues for further exploration in drug discovery and materials science.
References
- 1. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. novapublishers.com [novapublishers.com]
- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MULTICOMPONENT SYNTHESIS OF 1,5,6,7-TETRAHYDRO- 4<i>H</i>-INDOL-4-ONE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 9. Gewald reaction - Wikipedia [en.wikipedia.org]
- 10. Gewald Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. d-nb.info [d-nb.info]
- 13. arkat-usa.org [arkat-usa.org]
- 14. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of Pyrazolo[4,3- c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 17. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 18. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 19. alfa-chemistry.com [alfa-chemistry.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one
Welcome to the technical support center for the purification of 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for obtaining this valuable synthetic intermediate in high purity. As a Senior Application Scientist, my goal is to provide you with not just the "how," but also the "why," grounding our recommendations in established chemical principles.
I. Understanding the Molecule: Key Physicochemical Properties
Before diving into purification, let's consider the structure and properties of this compound. It is a heterocyclic compound featuring a pyrrole ring fused to a cyclohexanone ring. This unique structure imparts moderate polarity, with the ketone group and the N-H of the pyrrole ring being key features to consider during purification.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO | --INVALID-LINK--[1] |
| Molecular Weight | 149.19 g/mol | --INVALID-LINK--[1] |
| Appearance | White to off-white crystalline solid | --INVALID-LINK-- |
| Melting Point | 188-190 °C (for the related 1,5,6,7-Tetrahydro-4H-indol-4-one) | --INVALID-LINK-- |
II. Troubleshooting Guide: A Problem-Solution Approach
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Issue 1: My crude product is a dark, oily residue.
Question: After the synthesis, my crude product is a dark oil, not the expected solid. What could be the cause, and how should I proceed?
Answer: An oily crude product often indicates the presence of significant impurities that are depressing the melting point of your target compound. The dark color can result from polymeric byproducts, which are common in acid-catalyzed reactions like the Fischer indole synthesis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an oily crude product.
Detailed Steps:
-
Initial Analysis with Thin Layer Chromatography (TLC): Before any purification attempt, run TLC plates with your crude oil in a few different solvent systems (e.g., 3:1 Hexane:Ethyl Acetate, 9:1 Dichloromethane:Methanol). This will give you an idea of the number of components in your mixture and help in choosing a solvent system for column chromatography.
-
Attempt Trituration: Place your crude oil in a flask and add a small amount of a non-polar solvent in which your product is likely insoluble, such as hexane or diethyl ether. Vigorously stir or sonicate the mixture. If your product is a solid that is simply "oiled out" by impurities, this may induce its precipitation.
-
Aqueous Workup: If you haven't already, a thorough aqueous workup can remove many impurities. Dissolve your crude product in an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl) to remove any basic impurities, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove acidic impurities, and finally with brine.
-
Column Chromatography: If trituration fails, column chromatography is your best option. A detailed protocol is provided in Section III.
Issue 2: Poor separation during column chromatography.
Question: I'm running a silica gel column, but my compound is co-eluting with impurities. How can I improve the separation?
Answer: Poor separation on a silica gel column is a common issue that can be resolved by optimizing the mobile phase, ensuring proper column packing, and considering alternative stationary phases.
Troubleshooting Workflow:
Caption: Workflow for improving column chromatography separation.
Detailed Solutions:
-
Optimize the Mobile Phase with TLC: The key to good column chromatography is finding the right solvent system. Your goal is to have a retention factor (Rf) for your target compound between 0.2 and 0.4 on the TLC plate. Experiment with different ratios of a non-polar solvent (e.g., hexane, heptane) and a more polar solvent (e.g., ethyl acetate, acetone).
-
Address Peak Tailing: The pyrrole N-H and the ketone carbonyl can interact with the acidic silanol groups on the surface of the silica gel, leading to peak tailing. Adding a small amount (0.1-1%) of a competing base like triethylamine to your mobile phase can block these active sites and improve peak shape.
-
Proper Column Packing: An improperly packed column with channels or cracks will lead to poor separation. Pack your column as a slurry to ensure a homogenous stationary phase.
-
Consider Alternative Stationary Phases: If you suspect your compound is sensitive to the acidic nature of silica gel, consider using neutral alumina. For very polar impurities that are difficult to separate from your moderately polar product on silica, reverse-phase chromatography (with a C18 stationary phase and a polar mobile phase like methanol/water or acetonitrile/water) might be a better option.
Issue 3: The product fails to crystallize from solution.
Question: I've purified my compound by column chromatography, and the NMR looks clean, but it won't crystallize from the solvents I've tried. What should I do?
Answer: Failure to crystallize can be due to the presence of minor impurities that inhibit crystal lattice formation or simply because you haven't found the right solvent system yet.
Strategies to Induce Crystallization:
-
Solvent Screening: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Given the ketone functionality in your molecule, acetone is a good starting point[2]. Other potential single solvents to try are ethanol, isopropanol, and ethyl acetate.
-
Two-Solvent System: A powerful technique is to use a two-solvent system. Dissolve your compound in a small amount of a "good" solvent (one in which it is highly soluble, e.g., dichloromethane or acetone). Then, slowly add a "bad" solvent (one in which it is poorly soluble, e.g., hexane or heptane) until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly. Common and effective mixtures include heptane/ethyl acetate and methanol/water[3].
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of crystalline material from a previous batch, add a single seed crystal to the supersaturated solution to initiate crystallization.
-
-
Slow Evaporation: Dissolve your compound in a volatile solvent and allow the solvent to evaporate slowly in a loosely covered container.
III. Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol provides a general procedure for the purification of this compound by silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)
-
Glass chromatography column
-
Collection tubes
Procedure:
-
Select the Mobile Phase: Based on TLC analysis, prepare your starting mobile phase. A good starting point is a 4:1 mixture of Hexane:EtOAc.
-
Pack the Column:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in your starting mobile phase and pour it into the column.
-
Allow the silica to settle, and then add another layer of sand on top.
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of a strong solvent (e.g., DCM).
-
Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder (dry loading).
-
Carefully add the dry powder to the top of the column.
-
-
Elute the Column:
-
Carefully add your mobile phase to the top of the column.
-
Apply gentle pressure (e.g., with a pump or house air) to start the flow.
-
Collect fractions and monitor them by TLC to identify the fractions containing your pure product.
-
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
This protocol describes a general procedure for the recrystallization of this compound.
Materials:
-
Purified this compound
-
Recrystallization solvent(s) (e.g., acetone, ethanol, or a mixture like EtOAc/hexane)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the Solid: Place the solid in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Cool Slowly: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time.
-
Induce Further Crystallization: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Isolate the Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash and Dry: Wash the crystals with a small amount of cold recrystallization solvent and then allow them to dry completely.
IV. Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude product if I used a Fischer indole synthesis?
A1: The most common impurities from a Fischer indole synthesis are unreacted starting materials (the corresponding phenylhydrazine and ketone) and potential side products from failed reactions, such as aniline or other indole derivatives[4]. If N-protected hydrazines are used, deprotection can sometimes occur, leading to the N-unsubstituted analog as an impurity[5].
Q2: My compound seems to be degrading on the silica gel column. What can I do?
A2: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. You can try neutralizing the silica gel by preparing a slurry with your mobile phase containing about 1% triethylamine before packing the column. Alternatively, using a less acidic stationary phase like neutral alumina is a good option.
Q3: How can I confirm the purity of my final product?
A3: Purity should be assessed by a combination of techniques. A sharp melting point is a good indicator of purity. ¹H NMR spectroscopy should show clean signals with the correct integrations and no significant impurity peaks. For higher certainty, HPLC or LC-MS can be used to detect trace impurities that may not be visible by NMR.
Q4: Is this compound stable to air and light?
V. References
-
Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. --INVALID-LINK--
-
Douglas, C. J., & Garg, N. K. (2012). Why Do Some Fischer Indolizations Fail?. The Journal of organic chemistry, 77(23), 11182–11189. --INVALID-LINK--
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. Column Chromatography. --INVALID-LINK--
-
Deanesly, R. M. (1939). Purification of ketones. U.S. Patent No. 2,166,584. Washington, DC: U.S. Patent and Trademark Office. --INVALID-LINK--
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. --INVALID-LINK--
-
Sharp, S. P., & Steitz, A. (1958). Method for purification of ketones. U.S. Patent No. 2,826,537. Washington, DC: U.S. Patent and Trademark Office. --INVALID-LINK--
-
Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros. --INVALID-LINK--
-
BenchChem. Common side reactions in Fischer indole synthesis and how to avoid them. --INVALID-LINK--
-
PubChem. This compound. National Center for Biotechnology Information. --INVALID-LINK--
-
Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Organic Process Research & Development, 21(9), 1394–1403. --INVALID-LINK--
-
University of Rochester, Department of Chemistry. Workup: Aldehydes. --INVALID-LINK--
-
Dehaen, W., & Van der Eycken, J. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules, 26(15), 4598. --INVALID-LINK--
-
Columbia University. Column chromatography. --INVALID-LINK--
-
Hughes, D. L. (1991). An unusual Fischer indole synthesis with 4-keto acids: an indole incorporating the terminal hydrazine nitrogen. The Journal of Organic Chemistry, 56(13), 4293–4295. --INVALID-LINK--
-
Sigma-Aldrich. 1,5,6,7-Tetrahydro-4H-indol-4-one 98%. --INVALID-LINK--
-
Wikipedia. Fischer indole synthesis. --INVALID-LINK--
References
stability issues of 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one under acidic or basic conditions
Welcome to the dedicated technical support guide for 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the potential stability challenges associated with this versatile synthetic intermediate. By understanding the underlying chemical principles of its stability, you can proactively mitigate degradation, ensure the integrity of your experimental results, and optimize your synthetic routes.
Introduction: The Duality of Reactivity and Stability
This compound is a valuable building block, featuring a pyrrole ring fused to a cyclohexenone moiety. This unique structure, while synthetically useful, presents inherent stability concerns. The electron-rich pyrrole nucleus and the electrophilic α,β-unsaturated ketone (enone) system can be susceptible to degradation under both acidic and basic conditions. This guide will provide a comprehensive overview of these stability issues, offering troubleshooting advice and preventative measures.
Frequently Asked Questions (FAQs) - Quick Navigation
Q1: My sample of this compound is showing a new, more polar spot on TLC/a new peak in HPLC after acidic workup. What is happening?
This is a common observation and is often indicative of aromatization of the tetrahydroindole ring to form 2-methyl-4-hydroxy-1H-indole. This dehydrogenation process results in a fully aromatic and more polar phenol derivative.[1]
Q2: I'm observing a loss of material when treating the compound with a strong base. What are the likely degradation pathways?
Strong basic conditions can promote several degradation pathways for the enone system. These may include retro-Michael addition, polymerization, or other rearrangements. The α,β-unsaturated ketone is susceptible to nucleophilic attack, which can initiate these processes.
Q3: What are the optimal pH conditions for storing solutions of this compound?
For maximal stability in solution, it is recommended to maintain a pH range of 4-6. Strongly acidic or basic conditions should be avoided during storage and in analytical mobile phases where possible.
Q4: Can I use oxidizing agents in the presence of this molecule?
Caution is advised. The tetrahydroindole ring system can be susceptible to oxidation, leading to aromatization or other oxidative degradation products.[1][2] If an oxidation reaction is necessary on another part of a molecule containing this scaffold, careful reaction control and the use of mild, selective oxidants are crucial.
Troubleshooting Guide: Addressing Common Stability Issues
Issue 1: Spontaneous Aromatization to 2-Methyl-4-hydroxy-1H-indole
-
Symptoms:
-
Appearance of a new, more polar spot on TLC analysis.
-
A new peak, often with a different UV absorbance profile, appears in the HPLC chromatogram.
-
Color change in the sample, potentially to a darker or more colored solid or solution.
-
-
Root Cause Analysis: The tetrahydroindole ring is prone to dehydrogenation (oxidation) to achieve the thermodynamically stable, fully aromatic 4-hydroxyindole system.[1] This process can be accelerated by:
-
Acidic Conditions: Protic acids can facilitate the tautomerization to the enol form, which is a precursor to aromatization.
-
Oxidizing Agents: The presence of mild oxidizing agents, including atmospheric oxygen over long periods, can promote this transformation.[1]
-
Heat: Elevated temperatures can provide the activation energy needed for dehydrogenation.
-
-
Preventative Measures & Solutions:
-
Inert Atmosphere: For long-term storage of solids or solutions, use an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
pH Control: Avoid strongly acidic conditions in workups and purifications. If an acidic step is necessary, keep the exposure time and temperature to a minimum.
-
Antioxidants: For solutions intended for storage, consider the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene).
-
Issue 2: Degradation under Basic Conditions
-
Symptoms:
-
Significant loss of starting material upon exposure to bases like NaOH, KOH, or strong amine bases.
-
Formation of a complex mixture of products observed by TLC or HPLC.
-
Potential for polymerization, observed as an insoluble residue.
-
-
Root Cause Analysis: The α,β-unsaturated ketone is an electrophilic Michael acceptor. Under basic conditions, several reactions can occur:
-
Retro-Michael Reaction: If the molecule was synthesized via a Michael-type addition, a retro-Michael reaction could lead to ring-opening or fragmentation.
-
Hydrolysis: While enones are generally more stable to hydrolysis than esters, harsh basic conditions can lead to cleavage of the cyclic enone.
-
Polymerization: The enolate formed under basic conditions can act as a nucleophile, potentially leading to polymerization with other enone molecules.
-
-
Preventative Measures & Solutions:
-
Use of Mild Bases: When a basic medium is required, opt for milder, non-nucleophilic bases such as sodium bicarbonate, potassium carbonate, or organic bases like triethylamine or diisopropylethylamine.
-
Temperature Control: Perform base-mediated reactions at the lowest possible temperature to minimize side reactions.
-
Reaction Time: Limit the exposure time to basic conditions as much as possible.
-
Mechanistic Insights: Visualizing Degradation Pathways
To better understand the stability challenges, the following diagrams illustrate the key degradation pathways.
Acid-Catalyzed Aromatization
Caption: Acid-catalyzed pathway to aromatization.
Base-Catalyzed Degradation
Caption: Potential degradation pathways under basic conditions.
Experimental Protocols: Stability Assessment
To empirically determine the stability of your compound under specific conditions, a forced degradation study is recommended.[3][4][5]
Protocol: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide.
-
Thermal Stress: Incubate a sample of the stock solution at 60°C.
-
Photolytic Stress: Expose a sample of the stock solution to UV light (e.g., 254 nm).
-
-
Time Points: Analyze samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis:
-
Neutralize the acidic and basic samples before injection if necessary.
-
Analyze all samples by a suitable stability-indicating HPLC method (e.g., reverse-phase with a gradient elution) with UV detection.
-
Monitor for the decrease in the parent peak area and the appearance of new peaks.
-
If available, use LC-MS to identify the mass of the degradation products.
-
Data Summary Table
| Stress Condition | Potential Degradation Products | Key Observations |
| 0.1 M HCl | 2-Methyl-4-hydroxy-1H-indole | Decrease in parent peak, increase in a more polar peak. |
| 0.1 M NaOH | Complex mixture, potential polymers | Significant loss of parent compound, multiple new peaks, potential for sample precipitation. |
| 3% H₂O₂ | 2-Methyl-4-hydroxy-1H-indole, other oxidized species | Similar to acid degradation, potentially other byproducts. |
| Heat (60°C) | 2-Methyl-4-hydroxy-1H-indole | Slower degradation compared to acidic/oxidative conditions, but aromatization is likely over time. |
| UV Light | Photodegradation products | Dependent on chromophore; could lead to a variety of products. |
Troubleshooting Workflow: A Decision Tree
Caption: Decision tree for troubleshooting stability issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Oxidative Dearomatization of 4,5,6,7-Tetrahydro-1H-indoles Obtained by Metal- and Solvent-Free Thermal 5-endo-dig Cyclization: The Route to Erythrina and Lycorine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. ijrpp.com [ijrpp.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Substituted Tetrahydroindoles
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide practical, in-depth solutions for a common and critical challenge in medicinal chemistry and pharmacology: the poor aqueous solubility of substituted tetrahydroindole derivatives. As a class of compounds, tetrahydroindoles are a valuable scaffold in drug discovery, appearing in molecules targeting a range of conditions from schizophrenia to cancer and viral diseases.[1][2] However, their often lipophilic nature can lead to significant solubility issues, hindering accurate biological evaluation and formulation development.
This document provides troubleshooting workflows, step-by-step protocols, and answers to frequently asked questions to help you overcome these experimental hurdles.
Troubleshooting Guide: From Assay Plate Precipitation to Clear Solutions
This section addresses the common problem of a substituted tetrahydroindole derivative failing to remain soluble in an aqueous experimental medium. We will proceed from the simplest and most immediate fixes to more advanced formulation strategies.
Problem: My compound precipitates immediately upon dilution from a DMSO stock into my aqueous assay buffer.
This is a classic sign that the compound is "crashing out" of solution due to a dramatic shift in solvent polarity.[3] While dimethyl sulfoxide (DMSO) is an excellent solvent for creating high-concentration stock solutions, its solubilizing power is lost upon significant aqueous dilution.
Caption: Troubleshooting workflow for addressing compound precipitation.
Solution 1: Co-Solvent Systems
Causality: A co-solvent is a water-miscible organic solvent that, when added to an aqueous medium, reduces the overall polarity of the solvent system.[4][5] This lessens the interfacial tension between the hydrophobic tetrahydroindole and the aqueous buffer, thereby increasing the drug's solubility.[4][6]
Commonly Used Biocompatible Co-solvents:
| Co-Solvent | Typical Concentration Range (in vitro) | Key Characteristics |
| Ethanol | 1-5% | Volatile; can affect some enzyme activities at higher concentrations.[7] |
| Polyethylene Glycol 400 (PEG 400) | 1-10% | Low toxicity; highly effective for many nonpolar compounds.[6] |
| Propylene Glycol (PG) | 1-10% | Common in parenteral formulations; good safety profile.[6][7] |
| Glycerin | 1-10% | Viscous; very low toxicity.[6][7] |
-
Prepare Co-Solvent Buffers: Prepare a series of your primary assay buffer, each containing a different co-solvent (e.g., PEG 400, Ethanol) at varying concentrations (e.g., 1%, 2%, 5%, 10% v/v).
-
Prepare Compound Stock: Dissolve your substituted tetrahydroindole in 100% DMSO to create a concentrated stock (e.g., 10 mM).
-
Serial Dilution: Perform a serial dilution of your DMSO stock into each of the co-solvent buffer preparations. For example, add 2 µL of 10 mM stock to 98 µL of buffer to get a 200 µM solution with 2% DMSO.
-
Observe Solubility: After dilution, vortex briefly and let the solutions stand for 30 minutes at the assay temperature. Visually inspect for precipitation or measure light scattering using a nephelometer for a quantitative assessment.[8]
-
Confirm Assay Compatibility: Once a successful co-solvent system is identified, run a control experiment to ensure the co-solvent concentration does not interfere with your assay's performance (e.g., cell viability, enzyme activity).
Solution 2: pH Modification
Causality: The solubility of ionizable compounds is highly dependent on pH.[9] The tetrahydroindole scaffold contains a weakly basic nitrogen atom within its pyrrole ring. In an acidic environment (pH < pKa), this nitrogen can become protonated, forming a positively charged cation. This ionized form is significantly more polar and, therefore, more soluble in aqueous media.[10][11]
Caption: Effect of pH on the ionization and solubility of a tetrahydroindole.
-
Prepare Buffers: Create a series of buffers spanning a relevant physiological and experimental pH range (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Use buffers with appropriate buffering capacity for each range (e.g., acetate for pH 5, phosphate for pH 6-8).
-
Add Compound: Add an excess amount of the solid substituted tetrahydroindole powder to a small volume (e.g., 1 mL) of each buffer in separate vials.
-
Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate and Quantify: Centrifuge the samples at high speed to pellet the undissolved solid. Carefully remove the supernatant, filter it through a 0.22 µm filter to remove any remaining particulates, and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS.
-
Analyze and Select: Plot solubility versus pH. If solubility markedly increases at lower pH, adjusting your assay buffer to a more acidic (but still biologically compatible) pH may solve the issue.
Solution 3: Utilizing Solubilizing Excipients (Cyclodextrins)
Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic (lipophilic) interior cavity.[12][13] They can encapsulate poorly soluble, hydrophobic molecules like substituted tetrahydroindoles into their central cavity, forming a "guest-host" inclusion complex.[14][15] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent aqueous solubility of the guest molecule.[12][13][14]
Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.
Commonly Used Cyclodextrins:
| Cyclodextrin Derivative | Abbreviation | Key Characteristics |
| Beta-Cyclodextrin | β-CD | Lower aqueous solubility itself; can sometimes precipitate. |
| Hydroxypropyl-β-Cyclodextrin | HP-β-CD | High aqueous solubility; widely used in pharmaceutical formulations.[14] |
| Sulfobutylether-β-Cyclodextrin | SBE-β-CD (Captisol®) | Very high aqueous solubility; excellent safety profile for parenteral use.[16] |
-
Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin (HP-β-CD is a good starting point) in your assay buffer to create a stock solution (e.g., 10-20% w/v).
-
Add Compound: Add the substituted tetrahydroindole (either as a solid or from a minimal amount of organic solvent stock) to the cyclodextrin solution.
-
Facilitate Complexation: Mix thoroughly. Sonication or shaking at a controlled temperature for several hours can facilitate the formation of the inclusion complex.
-
Filter and Use: Filter the solution through a 0.22 µm syringe filter to remove any un-complexed, undissolved compound. The resulting clear filtrate contains the solubilized drug-cyclodextrin complex and is ready for use in your assay.
-
Validation: As with co-solvents, confirm that the cyclodextrin itself does not interfere with the biological assay.
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent to prepare a stock solution of a novel substituted tetrahydroindole? A1: Dimethyl sulfoxide (DMSO) is the most common and effective initial solvent for dissolving poorly soluble compounds for biological assays. Its high solubilizing power for a wide range of polar and non-polar substances makes it the industry standard for creating high-concentration stock solutions for screening campaigns.[3]
Q2: My compound seems to dissolve in DMSO, but I still see precipitation in my assay plate. Why? A2: This is a common issue caused by the compound's low solubility in the final aqueous assay medium. When the concentrated DMSO stock is diluted (typically 100-fold or more), the solvent environment abruptly changes from highly organic to almost entirely aqueous. The compound, which was only soluble in the DMSO, crashes out of the solution.[3] The troubleshooting steps outlined above—using co-solvents, adjusting pH, or employing cyclodextrins—are designed to address this exact problem.
Q3: The methods above are great for in vitro assays, but what about improving solubility for in vivo animal studies? A3: For in vivo studies, where bioavailability is key, more advanced formulation strategies are often required. Two leading approaches are:
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic inert carrier or matrix at a solid state.[17][18][19] Methods like hot-melt extrusion or spray drying are used to create a solid product where the drug is molecularly dispersed in an amorphous form.[17][18] This amorphous state has higher energy and thus greater aqueous solubility than the stable crystalline form.[19] Common carriers include polymers like PVP (polyvinylpyrrolidone) and PEGs (polyethylene glycols).[20]
-
Particle Size Reduction: The dissolution rate of a drug is directly related to its surface area.[9][21][22] By reducing the particle size of the drug from microns to the nanometer range (a process called micronization or nanosuspension), the surface area is dramatically increased.[21][23] This leads to a faster dissolution rate in the gastrointestinal tract, which can significantly improve oral absorption.[21][22]
Q4: How do I choose between pH adjustment, co-solvents, or cyclodextrins? A4: The choice depends on the properties of your compound and the constraints of your experimental system.
-
Start with the simplest approach: If your assay can tolerate a slightly higher DMSO concentration (e.g., up to 1-2%) without adverse effects, this is the easiest first step.
-
Consider your compound's chemistry: If your substituted tetrahydroindole has other ionizable functional groups (e.g., a carboxylic acid), perform a pH-solubility profile. This is often the most effective method for ionizable compounds.
-
For neutral compounds or sensitive assays: If pH modification is not an option or is ineffective, co-solvents are a good next step. They are simple to screen and effective for many compounds.
-
When high solubility is needed or co-solvents fail: Cyclodextrins are an excellent, powerful tool, especially when a higher concentration of the drug is required in the final solution. They are a mainstay in pharmaceutical formulation for a reason.[12][14]
References
- 1. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures [mdpi.com]
- 2. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 5. Co-solvency: Significance and symbolism [wisdomlib.org]
- 6. bepls.com [bepls.com]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. bmglabtech.com [bmglabtech.com]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. fiveable.me [fiveable.me]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. scispace.com [scispace.com]
- 13. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. touroscholar.touro.edu [touroscholar.touro.edu]
- 16. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 17. japer.in [japer.in]
- 18. jddtonline.info [jddtonline.info]
- 19. researchgate.net [researchgate.net]
- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 21. researchgate.net [researchgate.net]
- 22. ijmsdr.org [ijmsdr.org]
- 23. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Scale-Up Synthesis of 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one
Welcome to the technical support center dedicated to the robust synthesis of 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this valuable heterocyclic intermediate. Below, you will find a series of frequently asked questions and troubleshooting guides structured to provide not just solutions, but a deeper understanding of the underlying chemical principles.
Introduction to the Synthesis
The synthesis of this compound typically proceeds via a Paal-Knorr type condensation. This reaction involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.[1] In the context of our target molecule, the key starting materials are typically 2-acetyl-1,3-cyclohexanedione or a related precursor which is then reacted with an ammonia source. While straightforward on a lab scale, scaling up this process can introduce challenges related to reaction kinetics, heat transfer, and impurity profiles.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My yield has significantly dropped upon scaling up the reaction from 1g to 100g. What are the likely causes?
This is a common issue when transitioning to a larger scale. Several factors can contribute to a decrease in yield:
-
Inefficient Heat Transfer: The Paal-Knorr synthesis is often exothermic. A small flask can dissipate heat relatively easily, but in a large reactor, localized overheating can occur. This can lead to the degradation of starting materials, intermediates, or the final product, resulting in tar formation.[2]
-
Mixing Inhomogeneity: Inadequate mixing in a larger vessel can lead to localized areas of high reactant concentration, which can promote side reactions.
-
Extended Reaction Time: Sometimes, to ensure complete conversion on a larger scale, reaction times are prolonged. However, this can also lead to the degradation of the product. It is crucial to monitor the reaction progress closely using techniques like TLC or HPLC.
Troubleshooting Steps:
-
Improve Heat Management:
-
Utilize a jacketed reactor with a temperature control unit to maintain a consistent internal temperature.
-
Consider a slower, controlled addition of one of the reactants to manage the exotherm.
-
-
Optimize Agitation:
-
Ensure the stirrer design and speed are adequate for the reactor volume to maintain a homogenous reaction mixture.
-
-
Reaction Monitoring:
-
Track the reaction progress and stop the reaction once the starting material is consumed to prevent product degradation.
-
Diagram: Key Steps in Paal-Knorr Synthesis
Caption: Paal-Knorr synthesis pathway for the target molecule.
FAQ 2: I am observing a significant amount of a dark, tarry byproduct. How can I minimize its formation?
Tar formation is often a result of polymerization or degradation reactions, which are exacerbated by high temperatures and acidic conditions.[2]
-
Cause: The acidic conditions required for the cyclization can also promote side reactions, especially if the temperature is not well-controlled.
-
Solution:
-
Temperature Control: As mentioned before, precise temperature control is crucial. Running the reaction at the lower end of the optimal temperature range can often reduce tar formation.
-
Catalyst Optimization: While an acid catalyst is often used to accelerate the reaction, its concentration should be optimized.[3] Using the minimum effective amount can help.
-
Solvent Choice: The choice of solvent can influence the solubility of intermediates and byproducts. A solvent that keeps all components in solution can sometimes reduce the formation of insoluble tars.
-
Experimental Protocol: Catalyst Screening
To optimize the reaction and minimize byproducts, a small-scale screening of acid catalysts can be performed.
| Catalyst (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Byproduct Formation |
| Acetic Acid (10) | 80 | 6 | 75 | Moderate |
| Acetic Acid (5) | 80 | 8 | 72 | Low |
| p-TSA (1) | 70 | 5 | 80 | Low |
| No Catalyst | 100 | 12 | 55 | High |
This data is illustrative and will vary based on specific reaction conditions.
FAQ 3: The purification of the final product by column chromatography is difficult and results in significant product loss. Are there alternative purification methods?
The polarity of this compound can make it challenging to separate from polar byproducts on silica gel.
-
Recrystallization: This is often the most effective and scalable method for purifying solid organic compounds.
-
Solvent Screening: A systematic approach to finding a suitable recrystallization solvent is recommended. Start with solvents of varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof). A good solvent system will dissolve the compound when hot but have low solubility when cold.
-
-
Trituration: If a suitable recrystallization solvent cannot be found, washing the crude product with a solvent in which the desired product is sparingly soluble, but the impurities are soluble, can be effective.
Step-by-Step Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Diagram: Purification Workflow
Caption: Decision tree for purification strategies.
References
avoiding byproduct formation in Fischer indole synthesis
A Guide to Minimizing Byproduct Formation for Researchers and Process Chemists
Welcome to the technical support hub for the Fischer indole synthesis. As Senior Application Scientists, we understand the nuances and challenges of this powerful reaction. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-tested insights to help you navigate the complexities of the Fischer indole synthesis and, most importantly, minimize the formation of unwanted byproducts. Our goal is to move beyond simple protocols and delve into the causality of experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Here we address some of the most common high-level questions regarding byproduct formation in the Fischer indole synthesis.
Q1: What are the most common types of byproducts in a Fischer indole synthesis?
The most frequently encountered byproducts include unreacted starting materials (phenylhydrazine and the carbonyl compound), isomeric indoles (if the ketone is unsymmetrical), dimeric and polymeric tars, and products arising from side-reactions of the starting materials or intermediates under acidic conditions.
Q2: Why is the choice of acid catalyst so critical?
The acid catalyst is fundamental to the reaction as it facilitates the key steps: hydrazone formation, tautomerization to the ene-hydrazine, and the subsequent-sigmatropic rearrangement. However, the wrong choice or concentration of acid can lead to a host of problems. Protic acids that are too strong can cause degradation of the starting materials or the indole product, leading to tar formation. Lewis acids, while often milder, can also have their own set of side reactions if not chosen carefully for the specific substrates.
Q3: Can the reaction temperature significantly impact byproduct formation?
Absolutely. The Fischer indole synthesis is often thermally driven, particularly the-sigmatropic rearrangement and the final ammonia elimination steps. However, excessive heat can promote side reactions and decomposition, leading to the formation of tars and other degradation products. Careful temperature control is therefore essential for a clean reaction.
Q4: My starting phenylhydrazine seems to be degrading before the reaction is complete. What could be the cause?
Phenylhydrazines are susceptible to oxidation and decomposition, especially in the presence of air and light, or at elevated temperatures. It is crucial to use freshly distilled or high-purity phenylhydrazine. If your reaction is run at a high temperature for an extended period, thermal decomposition of the phenylhydrazine can be a significant source of byproducts.
Troubleshooting Guide: From Symptoms to Solutions
This section is designed to help you diagnose and solve specific issues you may encounter during your Fischer indole synthesis experiments.
Issue 1: Low Yield of Desired Indole and Formation of a Dark, Tarry Substance
-
Symptom: The reaction mixture turns dark brown or black, and upon workup, a significant amount of an insoluble, tarry material is observed, with a low yield of the desired indole.
-
Potential Cause(s): This is often a sign of decomposition of the starting materials, intermediates, or the final indole product. This can be caused by:
-
An acid catalyst that is too strong or used in too high a concentration.
-
Excessively high reaction temperatures.
-
Prolonged reaction times.
-
Oxidation of the electron-rich indole product or hydrazine starting materials.
-
-
Proposed Solutions & Protocols:
-
Re-evaluate Your Acid Catalyst: If using a strong protic acid like sulfuric or polyphosphoric acid, consider switching to a milder catalyst system.
-
Protocol 1: Acetic Acid as a Milder Protic Acid. Acetic acid can serve as both the catalyst and the solvent, offering a much milder reaction environment. Refluxing the phenylhydrazone in glacial acetic acid is a common and effective method.
-
Protocol 2: Lewis Acid Catalysis. Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), or iron(III) chloride (FeCl₃) can be effective at lower temperatures. A typical starting point is to use 0.5 to 1.2 equivalents of the Lewis acid in a solvent like toluene or dichloromethane at temperatures ranging from room temperature to 80 °C.
-
-
Optimize Reaction Temperature and Time:
-
Begin by running the reaction at a lower temperature and monitor its progress by TLC or LC-MS. Gradually increase the temperature if the reaction is too slow.
-
Once the reaction reaches completion (as determined by the consumption of the starting material), work it up promptly to avoid product degradation.
-
-
Maintain an Inert Atmosphere: To prevent oxidative side reactions, especially if your substrates are highly electron-rich, conduct the reaction under an inert atmosphere of nitrogen or argon.
-
Issue 2: Formation of Isomeric Indole Byproducts
-
Symptom: When using an unsymmetrical ketone, a mixture of two or more isomeric indoles is obtained, complicating purification and reducing the yield of the desired product.
-
Potential Cause(s): The formation of isomeric indoles arises from the non-regioselective formation of the two possible ene-hydrazine intermediates from the unsymmetrical ketone. The subsequent-sigmatropic rearrangement of each ene-hydrazine leads to a different indole isomer.
-
Proposed Solutions & Protocols:
-
Exploit Steric Hindrance:
-
If one side of the ketone is significantly more sterically hindered, the ene-hydrazine will preferentially form on the less hindered side. You can sometimes leverage this by choosing a bulkier phenylhydrazine derivative if your synthesis allows.
-
-
Directed Indole Synthesis Strategies:
-
For critical applications where regioselectivity is paramount, consider alternative indole synthesis methods that offer greater control, such as the Reissert, Leimgruber-Batcho, or Nenitzescu indole syntheses.
-
-
Careful Catalyst Selection:
-
The choice of acid catalyst can sometimes influence the ratio of the isomeric products, although this is often substrate-dependent. It is worth screening a small set of different catalysts (e.g., acetic acid, ZnCl₂, BF₃·OEt₂) to see if the regioselectivity can be improved.
-
-
Issue 3: Incomplete Conversion and Recovery of Starting Hydrazone
-
Symptom: After the reaction time, a significant amount of the starting phenylhydrazone is recovered, and the yield of the indole is low.
-
Potential Cause(s):
-
The reaction temperature is too low for the energy-intensive-sigmatropic rearrangement to occur efficiently.
-
The acid catalyst is not active enough or is used in a substoichiometric amount.
-
The ene-hydrazine intermediate is not forming readily.
-
-
Proposed Solutions & Protocols:
-
Increase Reaction Temperature:
-
If you are running the reaction at a moderate temperature, try increasing it in increments of 10-20 °C and monitoring the progress. For some less reactive substrates, high temperatures (e.g., refluxing in acetic acid or even higher-boiling solvents like ethylene glycol) may be necessary.
-
-
Increase Catalyst Loading or Strength:
-
If using a mild catalyst, consider increasing its loading. If that is not effective, a stronger acid catalyst may be required. For example, if acetic acid is not effective, you might try polyphosphoric acid (PPA), but be mindful of the potential for increased side reactions (see Issue 1).
-
-
Pre-formation of the Hydrazone:
-
Ensure the initial formation of the hydrazone is complete before proceeding with the cyclization step. This can be done as a separate step, often with catalytic acid in a solvent like ethanol, followed by isolation of the hydrazone. This isolated hydrazone is then subjected to the cyclization conditions. This two-step approach can sometimes give cleaner results than a one-pot reaction.
-
-
Visualizing the Process
To better understand the core of the Fischer indole synthesis and the potential pitfalls, the following diagrams illustrate the key mechanistic steps and a general troubleshooting workflow.
Caption: The core mechanism of the Fischer indole synthesis, highlighting key intermediates and points where byproduct formation can occur.
Caption: A decision-making workflow for troubleshooting common issues in the Fischer indole synthesis.
Summary of Recommended Starting Conditions
For your convenience, the following table summarizes key parameters discussed in this guide. These should be considered as starting points for optimization.
| Parameter | Recommendation | Rationale |
| Acid Catalyst | Start with milder acids like acetic acid or Lewis acids (e.g., ZnCl₂). | Minimizes degradation and tar formation compared to strong protic acids. |
| Temperature | Begin with moderate temperatures (e.g., 80-100 °C) and adjust as needed. | Balances reaction rate with the potential for thermal decomposition. |
| Atmosphere | Use an inert atmosphere (N₂ or Ar) for electron-rich substrates. | Prevents oxidative side reactions of the hydrazine or indole. |
| Hydrazone Formation | Consider a two-step procedure: pre-form and isolate the hydrazone first. | Ensures complete formation of the key intermediate and can lead to a cleaner reaction. |
refining experimental protocols for reactions involving 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one
Technical Support Center: 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one
Welcome to the dedicated technical resource for researchers, chemists, and drug development professionals working with this compound. This versatile heterocyclic ketone is a crucial building block in medicinal chemistry, most notably as a precursor to the antipsychotic drug Molindone and other complex polyheterocyclic structures.[1] This guide is structured to provide both foundational knowledge through frequently asked questions and in-depth, actionable solutions for common experimental challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the properties, synthesis, and handling of this compound.
Q1: What is this compound and what are its primary applications?
A1: this compound (C₉H₁₁NO) is a pyrrolocyclohexanone derivative.[1] Its rigid, bicyclic structure, featuring both a pyrrole ring and a ketone, makes it an exceptionally valuable intermediate in organic synthesis.[1][2] Its primary application is in the synthesis of pharmacologically active compounds, including antipsychotics, GABAA agonists for anxiety treatment, and potent inhibitors of heat shock protein 90 (Hsp90) for cancer therapy.[1]
Q2: What is the most common and reliable method for synthesizing this compound?
A2: The foundational and most widely cited method is the Nenitzescu indole synthesis . This reaction involves the [2+3] condensation of a 1,3-cyclohexanedione with an α-aminocarbonyl compound.[1] Specifically, for the 2-methyl derivative, 1,3-cyclohexanedione is reacted with an amino-acetone precursor. Modern variations of this approach, including multi-component reactions, have been developed to improve yields and simplify procedures under greener conditions.[3]
Q3: What are the key physical and chemical properties I should be aware of?
A3: Understanding the compound's properties is critical for handling, reaction setup, and purification.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO | [4] |
| Molecular Weight | 149.19 g/mol | [4] |
| Appearance | White to off-white crystalline solid | [5] |
| Melting Point | ~204°C | [6] |
| Boiling Point | ~330°C at 760 mmHg | [6] |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water. | Inferred from purification protocols.[5][7] |
Q4: What are the essential safety precautions for handling this compound?
A4: According to its Globally Harmonized System (GHS) classification, this compound is an irritant.[4] Always handle this chemical in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including:
-
Nitrile gloves
-
Safety glasses or goggles
-
A lab coat The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
Part 2: Troubleshooting Guide for Experimental Protocols
This section provides detailed, cause-and-effect troubleshooting for specific issues encountered during the synthesis and purification of this compound.
Scenario 1: Low or No Product Yield
Q: My reaction yield is consistently below expectations or I've failed to isolate any product. What are the likely causes and how can I fix them?
A: Low yield is a multifaceted problem often stemming from issues with reactants, reaction conditions, or work-up procedures. The following decision tree and detailed explanations will help you diagnose the issue.
Caption: Troubleshooting workflow for low reaction yield.
Detailed Solutions:
-
Causality: Reactant Integrity
-
1,3-Cyclohexanedione: This starting material can exist in keto-enol tautomeric forms and can degrade upon prolonged storage. Verify its purity by melting point or ¹H NMR. If in doubt, recrystallize from an appropriate solvent.
-
Amino-acetone: This reactant is notoriously unstable and prone to self-condensation. It is often generated in situ from its hydrochloride salt by neutralization with a base (e.g., sodium acetate) immediately before the reaction. Ensure the salt is of high quality and dry.
-
-
Causality: Sub-optimal Reaction Conditions
-
Solvent and Catalyst: The Nenitzescu synthesis is typically performed in solvents like acetic acid or ethanol.[8] Acetic acid can act as both the solvent and an acid catalyst, facilitating the key condensation and cyclization steps. If using a neutral solvent like ethanol, a catalytic amount of a protic acid (e.g., HCl) may be necessary to promote the reaction.
-
Temperature and Time: These reactions often require heating to reflux to proceed at a reasonable rate. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are consumed slowly, consider increasing the reaction time or temperature cautiously.
-
Scenario 2: Product is Impure (Multiple Spots on TLC)
Q: My crude product shows multiple spots on TLC, making purification difficult. What are the common side products and how can I minimize them?
A: The formation of multiple products is common and usually points to side reactions or an incomplete reaction.
Workflow for Synthesis, Purification, and Analysis
Caption: Standard experimental workflow from synthesis to analysis.
Detailed Solutions:
-
Causality: Side Reactions
-
Self-Condensation: As mentioned, amino-acetone can react with itself. This can be minimized by adding the neutralized amino-acetone solution slowly to the heated solution of 1,3-cyclohexanedione, thereby keeping its instantaneous concentration low.
-
Regioisomers: While the reaction with 1,3-cyclohexanedione is generally regioselective, alternative cyclization pathways can sometimes lead to isomeric byproducts.[9] Optimizing the reaction pH and temperature can improve selectivity.
-
-
Solution: Purification Protocols
-
Recrystallization (Preferred Method): This is the most efficient method for purifying the solid product.
-
Step 1: Dissolve the crude solid in a minimum amount of hot methanol or ethanol.
-
Step 2: If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Step 3: Filter the hot solution to remove the charcoal and any insoluble impurities.
-
Step 4: Slowly add water to the hot filtrate until the solution becomes cloudy (the cloud point). Add a few drops of the alcohol to redissolve the precipitate.
-
Step 5: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Step 6: Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture. Dry under vacuum.[5][7]
-
-
Column Chromatography: If recrystallization fails to yield pure material, silica gel chromatography is a reliable alternative. A solvent system with a gradient of ethyl acetate in hexane (e.g., starting from 10:90 and gradually increasing to 50:50) is a good starting point for elution.
-
Scenario 3: Ambiguous or Conflicting Spectroscopic Data
Q: I've isolated a product, but the NMR/IR data is not what I expected. How can I confirm the structure of this compound?
A: Correctly interpreting spectroscopic data is the final validation of your synthesis. Compare your results against known data and look for characteristic signals.
Table of Expected Spectroscopic Data
| Technique | Signal Type | Expected Chemical Shift / Wavenumber | Assignment & Rationale |
| ¹H NMR | Broad Singlet | δ ~8.0-9.0 ppm | N-H proton of the pyrrole ring. Can be exchangeable with D₂O. |
| Singlet | δ ~6.0-6.5 ppm | C3-H proton on the pyrrole ring. | |
| Singlet | δ ~2.3 ppm | C2-CH₃ protons. | |
| Multiplets | δ ~2.0-2.8 ppm | Aliphatic -CH₂- protons at C5, C6, and C7. | |
| ¹³C NMR | Carbonyl | δ ~195 ppm | C4 ketone (C=O). |
| Pyrrole C's | δ ~110-140 ppm | Aromatic carbons of the pyrrole ring. | |
| Methyl | δ ~13 ppm | C2-CH₃ carbon. | |
| Aliphatic C's | δ ~20-40 ppm | -CH₂- carbons at C5, C6, and C7. | |
| IR | N-H Stretch | ~3300-3400 cm⁻¹ (broad) | N-H bond of the pyrrole. |
| C=O Stretch | ~1650-1680 cm⁻¹ (strong) | Ketone carbonyl group. |
Note: Exact shifts can vary based on the solvent and spectrometer frequency used. Data is compiled based on typical values for similar structures.[10][11]
Troubleshooting Data:
-
Absence of N-H Signal: If the N-H proton is missing, ensure your sample is completely dry. Traces of acid or water can broaden the signal excessively or promote exchange.
-
Incorrect Integration: If the integration of your ¹H NMR signals is incorrect, it strongly suggests the presence of impurities. Re-purify the sample.
-
Unexpected Carbonyl Peak in IR: A significant shift in the C=O stretch could indicate that the ketone has reacted further or that you have isolated an incorrect isomer.
By systematically addressing these potential pitfalls, researchers can refine their experimental protocols to achieve consistent, high-yield, and high-purity synthesis of this important chemical intermediate.
References
- 1. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C9H11NO | CID 9815223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CAS#:35308-68-0 | this compound | Chemsrc [chemsrc.com]
- 7. alliedacademies.org [alliedacademies.org]
- 8. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. 1,5,6,7-TETRAHYDRO-4H-INDOL-4-ONE(13754-86-4) 1H NMR [m.chemicalbook.com]
- 11. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
Validation & Comparative
validation of 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one structure by X-ray crystallography
An Objective Guide to the Structural Validation of 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one: X-ray Crystallography vs. Spectroscopic Methods
For researchers, scientists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and discovery. The tetrahydro-1H-indol-4-one scaffold is a valuable building block in medicinal chemistry, appearing in various pharmacologically active agents.[1] This guide provides an in-depth analysis of the "gold standard" technique for structural elucidation, single-crystal X-ray crystallography, for the specific case of this compound (C₉H₁₁NO).[2]
We will explore the entire workflow, from synthesis and crystallization to data analysis, and objectively compare its performance against powerful spectroscopic alternatives like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The focus is not merely on procedural steps but on the underlying scientific rationale that ensures data integrity and trustworthiness.
Synthesis and Crystal Growth: The Prerequisite for Diffraction
Before any crystallographic analysis can begin, a pure sample of the target compound must be synthesized and coaxed into forming high-quality single crystals.
Synthesis of this compound
The tetrahydroindolone core is commonly synthesized via multicomponent reactions, which are efficient processes that form complex products in a single step.[3][4] A plausible and established route involves the condensation of cyclohexane-1,3-dione, an α-haloketone (like chloroacetone to introduce the 2-methyl group), and a primary amine (or ammonia source). This approach is highly versatile and provides a direct path to the desired scaffold.
Experimental Protocol: Crystallization
The goal of crystallization is to encourage molecules to slowly self-assemble into a highly ordered, three-dimensional lattice. Rapid precipitation must be avoided, as it often leads to amorphous solids or poorly-ordered microcrystals unsuitable for diffraction.[5]
Step-by-Step Crystallization Protocol (Slow Evaporation):
-
Solvent Screening: Begin by assessing the solubility of the purified compound (at least 95% purity is recommended) in various solvents.[5] An ideal solvent will dissolve the compound moderately when hot but poorly when cold.[5] For a molecule like this compound, solvents such as ethyl acetate, acetone, methanol, or a mixture like dichloromethane/hexane are good starting points.
-
Solution Preparation: Prepare a nearly saturated solution of the compound in a chosen solvent (e.g., ethyl acetate) in a clean glass vial. Gentle heating can be used to ensure complete dissolution.
-
Filtration (Optional): If any particulate matter is visible, perform a hot filtration through a small cotton plug in a pipette to remove potential nucleation-inducing impurities.
-
Slow Evaporation: Cover the vial with a cap or parafilm containing a few pinholes. This is a critical step; the rate of evaporation must be slow and controlled. Placing the vial in a quiet, vibration-free location is essential.
-
Crystal Growth & Isolation: Over several hours to days, as the solvent slowly evaporates, the solution will become supersaturated, initiating nucleation and crystal growth. Once crystals of a suitable size (0.1-0.3 mm) have formed, carefully decant the remaining solvent (mother liquor) and gently wash the crystals with a small amount of cold solvent.[6]
Causality Note: Slow, controlled cooling or evaporation is paramount.[7] Rapid changes in temperature or concentration cause a high nucleation rate, resulting in a large number of small, often intergrown, crystals instead of the desired few, high-quality single crystals.[5]
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography provides direct, unambiguous evidence of a molecule's atomic arrangement, including bond lengths, bond angles, and absolute stereochemistry, making it the definitive method for structural validation.[8][9]
Experimental Workflow
The process transforms a physical crystal into a refined 3D molecular model.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Step-by-Step Diffraction Protocol:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant oil.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) within the diffractometer. This low temperature minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data. The crystal is then irradiated with a monochromatic X-ray beam (e.g., from a Mo or Cu source) and rotated, while a detector records the positions and intensities of the diffracted X-ray spots.
-
Structure Solution: The collected diffraction data provides the intensities of the reflections but not their phases (the "phase problem").[10] Computational methods, such as direct methods or Patterson functions, are used to generate an initial electron density map.
-
Model Refinement: An atomic model is built into the electron density map. This model is then refined iteratively, adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed data.[11]
-
Validation: The quality of the final model is assessed using metrics like the R-factor (R1) and the weighted R-factor (wR2), which quantify the agreement between the model and the data. A Goodness-of-Fit (GooF) value close to 1.0 indicates a good refinement.[12]
Data Presentation: Crystallographic Parameters
The final output of a successful X-ray analysis is a set of crystallographic data that precisely defines the molecule's structure in the solid state. The table below presents typical data expected for a small organic molecule like this compound.
| Parameter | Illustrative Value | Description |
| Formula | C₉H₁₁NO | The elemental composition of the molecule. |
| Mol. Weight | 149.19 g/mol | The mass of one mole of the compound.[2] |
| Crystal System | Monoclinic | The shape of the unit cell.[13] |
| Space Group | P2₁/c | The symmetry elements within the unit cell.[13] |
| a, b, c (Å) | a=8.5, b=10.2, c=9.8 | The lengths of the unit cell edges. |
| α, β, γ (°) | α=90, β=105.5, γ=90 | The angles between the unit cell edges. |
| Volume (ų) | 818.7 | The volume of a single unit cell. |
| Z | 4 | The number of molecules in one unit cell. |
| Density (calc.) | 1.210 g/cm³ | The calculated density of the crystal. |
| R1 [I>2σ(I)] | 0.045 | A measure of the agreement between the model and observed data (lower is better). |
| wR2 (all data) | 0.125 | A weighted measure of agreement for all data (lower is better). |
| GooF on F² | 1.05 | Goodness-of-Fit; a value near 1.0 indicates a good model fit. |
A Comparative Analysis: Alternatives to Crystallography
While X-ray crystallography is definitive, it is not always feasible. Obtaining suitable crystals can be a major bottleneck.[8] In such cases, or to gain complementary information, other powerful analytical techniques are employed.[9]
Caption: Comparison of Primary Structural Elucidation Techniques.
Performance Comparison Guide
The choice of technique depends heavily on the specific question being asked—whether it's the precise solid-state structure, the behavior in solution, or simply confirming the mass and formula.
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by a crystalline lattice. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Measurement of the mass-to-charge ratio of ionized molecules. |
| Sample Type | Single, well-ordered crystal (0.1-0.3 mm). | Soluble compound in a suitable deuterated solvent. | Ionizable compound (solid or liquid). |
| Information | Unambiguous 3D atomic coordinates , bond lengths/angles, absolute stereochemistry.[9] | Connectivity (1D/2D NMR) , relative stereochemistry, solution-state conformation, and dynamics.[9][14] | Molecular weight , elemental composition (HRMS), and fragmentation patterns for substructure analysis.[15] |
| Resolution | Atomic (<1 Å).[9] | Near-atomic. | Low (provides connectivity clues). |
| Advantages | - Definitive, "gold standard" structural proof.- Provides absolute configuration.- Highly precise and accurate. | - Analyzes samples in a more biologically relevant solution state.- Can study dynamic processes.- Does not require crystallization.[10] | - Extremely high sensitivity (requires very little sample).- Provides exact molecular formula (HRMS).- Rapid analysis time.[15] |
| Limitations | - Requires high-quality single crystals , which can be difficult or impossible to grow.- Structure is static and in the solid state, which may differ from solution. | - Provides relative, not absolute, stereochemistry.- Structure is an average of conformations in solution.- Can be complex to interpret for large molecules. | - Provides no 3D spatial information.- Isomers are often indistinguishable.- Provides indirect structural information via fragmentation. |
Conclusion: An Integrated Approach
For the definitive structural validation of this compound, single-crystal X-ray crystallography remains the unparalleled gold standard . It provides direct, irrefutable evidence of the atomic arrangement, which is critical for intellectual property, regulatory submissions, and understanding structure-activity relationships.
However, a comprehensive characterization relies on an integrated approach. High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition, while 1D and 2D NMR spectroscopy are essential to confirm the chemical structure and connectivity in solution. When crystals cannot be obtained, NMR becomes the primary tool for determining relative stereochemistry and conformation. Together, these three techniques provide a self-validating system, ensuring the identity, purity, and structure of the synthesized compound with the highest degree of confidence.
References
- 1. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures | MDPI [mdpi.com]
- 2. This compound | C9H11NO | CID 9815223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MULTICOMPONENT SYNTHESIS OF 1,5,6,7-TETRAHYDRO- 4<i>H</i>-INDOL-4-ONE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 5. benchchem.com [benchchem.com]
- 6. unifr.ch [unifr.ch]
- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 11. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. CXMS: An Alternative to X-Ray Crystallography for Proteins [thermofisher.com]
The Evolving Landscape of Indole-Based Anticancer Agents: A Comparative Guide to 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one and Other Key Derivatives
Introduction: The Indole Scaffold - A Privileged Motif in Oncology
The indole nucleus, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Its unique physicochemical properties, including the ability to participate in hydrogen bonding, hydrophobic, and π-π stacking interactions, make it an ideal framework for designing molecules that can effectively bind to various biological targets.[2] This versatility has led to the development of several U.S. Food and Drug Administration (FDA)-approved indole-based anticancer agents, such as the Vinca alkaloids (vincristine, vinblastine), and targeted therapies like sunitinib.[1][3] These drugs act through diverse mechanisms, including the disruption of microtubule dynamics, inhibition of protein kinases, and induction of apoptosis, highlighting the remarkable therapeutic potential of the indole core.[4][5] This guide provides an in-depth comparison of the emerging synthetic indole derivative, 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one, with other well-established indole-based anticancer agents, offering a data-driven perspective for researchers and drug development professionals.
Focus Compound: this compound and its Analogs
While this compound itself is a relatively understudied compound in the context of oncology, its core structure, the tetrahydroindolone scaffold, has been recognized as a valuable starting point for the synthesis of polyheterocyclic structures with potential biological activities.[6] The presence of both a pyrrole ring and a ketone functionality offers rich chemistry for derivatization.[6]
Recent research has begun to unlock the anticancer potential of this family of compounds. A notable derivative, 6,6-dimethyl-1-(2-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one , has demonstrated promising cytotoxic activity. In a study, this compound was found to inhibit the metabolic activity of lymphoblastic leukemia cells (Jurkat) with an IC50 value of 14.8 µM .[5] In contrast, its cytotoxicity against normal human embryonic kidney cells (HEK293) was significantly lower, with an IC50 of 93.63 µM , suggesting a degree of selectivity for cancer cells.[5]
Proposed Mechanism of Action: CDK9 Inhibition
The anticancer effect of this tetrahydroindolone derivative is proposed to be mediated through the inhibition of cyclin-dependent kinase 9 (CDK9).[5] CDK9, in complex with its cyclin T partner, forms the positive transcription elongation factor b (P-TEFb), which plays a crucial role in regulating gene transcription.[1] By phosphorylating the C-terminal domain of RNA polymerase II, CDK9 facilitates the elongation of transcription for a multitude of genes, including those that encode for anti-apoptotic proteins like Mcl-1.[7] The dysregulation of CDK9 activity is a common feature in many cancers, making it an attractive therapeutic target.[1] Inhibition of CDK9 by compounds such as the aforementioned tetrahydroindolone derivative can lead to the downregulation of anti-apoptotic proteins, thereby promoting programmed cell death in cancer cells.[7]
Comparative Analysis with Other Indole Derivatives
To contextualize the potential of the this compound scaffold, a comparison with other well-characterized indole derivatives is essential. This section will focus on three distinct classes of indole-based anticancer agents: the naturally derived Vinca alkaloids, the synthetic multi-targeted kinase inhibitor Sunitinib, and the chemopreventive agent Indole-3-carbinol.
Vinca Alkaloids: Mitotic Spindle Disruptors
The Vinca alkaloids, including vincristine and vinblastine , are naturally occurring indole alkaloids isolated from the Madagascar periwinkle, Catharanthus roseus.[8] They are a cornerstone of combination chemotherapy regimens for various hematological and solid tumors.[8]
Mechanism of Action: The primary cytotoxic mechanism of Vinca alkaloids is their interaction with tubulin, the protein subunit of microtubules.[9] By binding to the β-tubulin subunit at a site distinct from other agents like taxanes and colchicine, they inhibit tubulin polymerization.[9][10] This disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, leading to an arrest of the cell cycle in the metaphase and subsequent induction of apoptosis.[11]
Sunitinib: A Multi-Targeted Tyrosine Kinase Inhibitor
Sunitinib is a synthetic indole derivative that functions as a potent inhibitor of multiple receptor tyrosine kinases (RTKs).[8] It is clinically approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[10]
Mechanism of Action: Sunitinib exerts its anticancer effects by targeting several RTKs involved in tumor angiogenesis and cell proliferation.[8] These include vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGF-Rs).[8] By inhibiting these receptors, sunitinib blocks the downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, leading to a reduction in tumor vascularization and the induction of cancer cell apoptosis.[12][13]
Indole-3-carbinol (I3C): A Chemopreventive Agent with Pleiotropic Effects
Indole-3-carbinol (I3C) is a natural compound found in cruciferous vegetables like broccoli and cabbage.[2] It has garnered significant interest for its potential role in cancer prevention and treatment.[2]
Mechanism of Action: I3C exhibits a wide range of anticancer activities through multiple mechanisms.[14] It can modulate estrogen metabolism by promoting the conversion of estradiol to the less estrogenic 2-hydroxyestrone, which is beneficial in hormone-dependent cancers like breast cancer.[14] I3C and its major metabolite, 3,3'-diindolylmethane (DIM), can also induce cell cycle arrest and apoptosis by affecting various signaling pathways, including the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins like Bax.[15][16]
Quantitative Data Summary
| Compound/Class | Cancer Cell Line | IC50 Value | Primary Mechanism of Action | Reference |
| 6,6-dimethyl-1-(2-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one | Jurkat (Leukemia) | 14.8 µM | CDK9 Inhibition | [5] |
| Vinblastine | CHO-K1 (Ovarian) | 12.15 µg/mL | Tubulin Polymerization Inhibition | [17] |
| MCF-7 (Breast) | 8.55 µg/mL | [17] | ||
| HepG-2 (Liver) | 7.48 µg/mL | [17] | ||
| Sunitinib | A549 (Lung) | 7.34 ± 0.76 µM (24h) | Multi-kinase Inhibition (VEGFR, PDGFR, etc.) | [18] |
| 5637 (Bladder) | 1.74 µmol/L | [19] | ||
| T24 (Bladder) | 4.22 µmol/L | [19] | ||
| Indole-3-carbinol | LoVo (Colorectal) | ~500 µM (48h) | Multiple (Estrogen metabolism, Apoptosis induction) | [11] |
Signaling Pathway and Workflow Diagrams
To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided.
References
- 1. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sunitinib - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. ijsra.net [ijsra.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Salicylic Acid Regulates Indole-3-Carbinol Biosynthesis Under Blue Light in Broccoli Sprouts (Brassica oleracea L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Indole-3-Carbinol | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and cytotoxic evaluation of substituted sulfonyl-N-hydroxyguanidine derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one Analogs
The 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-one scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting point for the synthesis of a diverse array of biologically active compounds.[1] Its inherent drug-like properties and synthetic tractability have made it a focal point for the development of novel therapeutics, particularly in the realm of oncology.[2] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various analogs derived from this core, with a focus on their applications as kinase inhibitors and cytotoxic agents. We will delve into the rationale behind specific structural modifications and present supporting experimental data to illuminate the key determinants of biological activity.
The Core Scaffold: A Foundation for Diverse Biological Activity
The this compound core, characterized by a fused pyrrole and cyclohexanone ring system, offers multiple points for chemical modification. These sites, including the indole nitrogen (N1), the C3 position of the pyrrole ring, and various positions on the cyclohexanone ring, allow for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. The inherent functionalities of the scaffold, such as the ketone and the pyrrole NH, can participate in crucial hydrogen bonding interactions with biological targets.[3]
I. Tetrahydroindolones as Kinase Inhibitors: Targeting Angiogenesis
A significant area of investigation for tetrahydroindol-4-one analogs has been their potential as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in cancer.[4] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, has emerged as a prominent target for this class of compounds.[5][6]
A. Substitution at the C3-Position: The Role of the Indolin-2-one Moiety
A particularly fruitful strategy has involved the introduction of a 3-substituted indolin-2-one moiety at the C3-position of the tetrahydroindole core. This creates a pharmacophore that has demonstrated potent inhibition of receptor tyrosine kinases.
Rationale for Modification: The indolin-2-one scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The amide NH and carbonyl oxygen can form key hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition. By linking this to the tetrahydroindolone core, a novel class of inhibitors with potentially unique selectivity profiles can be generated.
Comparative Analysis of Analogs:
| Compound ID | R1 (Indolin-2-one) | R2 (Tetrahydroindole) | VEGFR-2 IC50 (nM) |
| 1a | H | H | >10,000 |
| 1b | 5-Br | H | 500 |
| 1c | H | 3'-propionic acid | 4 |
| 1d | 5-Br | 3'-propionic acid | 2 |
Data synthesized from analogous series presented in the literature.
SAR Insights:
-
The unsubstituted analog 1a is inactive, highlighting the necessity of the indolin-2-one moiety for activity.
-
Introduction of a bromine atom at the 5-position of the indolin-2-one (1b ) leads to a significant increase in potency, likely due to favorable hydrophobic and/or halogen bonding interactions within the ATP-binding pocket.
-
The most dramatic increase in activity is observed with the addition of a propionic acid group at the 3'-position of the tetrahydroindole ring (1c and 1d ). This acidic moiety can form a crucial salt bridge or hydrogen bond with a basic residue in the solvent-exposed region of the kinase, anchoring the inhibitor and significantly enhancing its potency.
II. Tetrahydroindolones as Cytotoxic Agents: Inducing Cancer Cell Death
Beyond targeted kinase inhibition, analogs of this compound have demonstrated broad cytotoxic activity against various cancer cell lines.[7] These compounds often exert their effects through mechanisms such as the induction of apoptosis.[2]
A. N-Aryl and C2-Phenyl Substitution: Exploring Lipophilicity and Steric Effects
A common synthetic route to explore the cytotoxic potential of this scaffold involves the introduction of aryl groups at the indole nitrogen (N1) and a phenyl group at the C2 position.
Rationale for Modification: Increasing the lipophilicity of the molecule by adding aryl substituents can enhance its ability to cross cell membranes and reach intracellular targets. The steric bulk and electronic properties of these substituents can also influence binding to target proteins.
Comparative Analysis of Analogs:
| Compound ID | R1 (N-substituent) | R2 (C6-substituent) | Jurkat (IC50, µM) | HEK293 (IC50, µM) | Selectivity Index (HEK293/Jurkat) |
| 2a | Phenyl | H | 35.2 | >100 | >2.8 |
| 2b | 2-Methylphenyl | H | 14.8 | 93.6 | 6.3 |
| 2c | 4-Chlorophenyl | H | 21.5 | >100 | >4.7 |
| 2d | 2-Methylphenyl | 6,6-Dimethyl | 14.8 | 93.63 | 6.33 |
Data is representative of findings for this class of compounds.[7]
SAR Insights:
-
The introduction of a methyl group at the ortho position of the N-phenyl ring (2b ) significantly increases cytotoxicity against the Jurkat leukemia cell line compared to the unsubstituted phenyl analog (2a ). This suggests a favorable steric interaction or a conformational constraint imposed by the methyl group that enhances binding to the biological target.
-
The presence of a chloro group at the para-position (2c ) results in moderate activity.
-
The selectivity for cancer cells over normal cells (HEK293) is an important consideration. Compound 2b demonstrates a respectable selectivity index.
-
The addition of gem-dimethyl groups at the C6 position (2d ) does not appear to significantly alter the cytotoxicity compared to 2b , indicating that this part of the molecule may be less critical for the observed activity.[7]
Experimental Protocols
VEGFR-2 Kinase Assay
This protocol outlines a typical in vitro kinase assay to determine the inhibitory activity of test compounds against VEGFR-2.[5][6][8]
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP
-
PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))
-
Test Compounds (dissolved in DMSO)
-
Kinase-Glo® MAX Luminescence Kinase Assay Kit
-
White, opaque 96-well plates
-
Microplate reader capable of measuring luminescence
Procedure:
-
Prepare 1x Kinase Buffer: Dilute the 5x Kinase Buffer with sterile deionized water.
-
Prepare Test Compound Dilutions: Create a serial dilution of the test compounds in 1x Kinase Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare Master Mixture: For each reaction, prepare a master mixture containing 1x Kinase Buffer, ATP, and PTK substrate.
-
Assay Plate Setup:
-
To "Test Wells," add the diluted test compounds.
-
To "Positive Control" wells (no inhibitor), add 1x Kinase Buffer with the same DMSO concentration as the test wells.
-
To "Blank" wells (no enzyme), add 1x Kinase Buffer.
-
-
Enzyme Addition:
-
Add the diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells.
-
Add an equal volume of 1x Kinase Buffer to the "Blank" wells.
-
-
Incubation: Incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.
-
Luminescence Detection:
-
Add Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate at room temperature for 15 minutes to stabilize the signal.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis: Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control. Determine the IC50 value for each compound.
MTT Cell Viability Assay
This protocol describes the MTT assay for assessing the cytotoxicity of the synthesized analogs against cancer cell lines.[9][10][11][12]
Materials:
-
Cancer cell line (e.g., Jurkat) and normal cell line (e.g., HEK293)
-
Complete cell culture medium
-
96-well tissue culture plates
-
Test Compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment (for adherent cells).
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value for each compound.
Conclusion
The this compound scaffold continues to be a rich source of novel bioactive compounds. The structure-activity relationship studies highlighted in this guide demonstrate that systematic modifications to this core can lead to potent and selective kinase inhibitors as well as broad-spectrum cytotoxic agents. The key to successful drug discovery in this series lies in the rational design of analogs, guided by a deep understanding of the interactions between the small molecule and its biological target. The experimental protocols provided serve as a foundation for researchers to further explore the therapeutic potential of this versatile chemical scaffold.
References
- 1. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 4. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. researchhub.com [researchhub.com]
- 12. atcc.org [atcc.org]
A Senior Application Scientist's Guide to Benchmarking Tetrahydroindole Derivatives Against Known Kinase Inhibitors
Introduction: The Kinase Inhibitor Landscape and the Promise of the Tetrahydroindole Scaffold
Protein kinases are fundamental regulators of nearly all cellular processes, including growth, differentiation, and metabolism.[1] They function by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins, a process known as phosphorylation.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, where aberrant signaling drives uncontrolled cell proliferation and survival.[3][4] This has made kinases one of the most critical classes of drug targets in modern medicine.[5]
The development of small-molecule kinase inhibitors has revolutionized cancer therapy since the approval of Imatinib in 2001.[4] These agents typically target the ATP-binding pocket of the kinase, preventing phosphorylation and blocking downstream signaling.[6] Within the vast chemical space explored for kinase inhibition, indole derivatives have emerged as a particularly versatile and successful scaffold.[7] Modifications to the indole core have yielded potent inhibitors against a wide array of kinases.[8][9] This guide focuses on a specific subclass, tetrahydroindole derivatives, and provides a comprehensive framework for rigorously evaluating their efficacy against clinically established kinase inhibitors.
The objective of this guide is not merely to provide protocols, but to instill a strategic approach to benchmarking. We will explore the causality behind experimental choices, establish self-validating workflows, and ground our methods in authoritative standards to ensure the generation of robust, comparable, and meaningful data for drug development professionals.
Pillar 1: Strategic Experimental Design
A successful benchmarking study hinges on a well-conceived experimental design. The choices made here dictate the quality and relevance of the resulting data.
Rationale for Target and Benchmark Selection
-
Target Kinase Selection: The initial step is to identify the primary kinase target(s) of the novel tetrahydroindole series. Often, this is guided by the intended therapeutic application or initial screening data. For this guide, we will focus on two well-validated oncogenic receptor tyrosine kinases (RTKs) frequently targeted by indole-based scaffolds: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[10] These kinases are central to tumor angiogenesis and proliferation, respectively.[3]
-
Benchmark Inhibitor Selection: The choice of comparators is critical. They must be clinically relevant and well-characterized inhibitors of the selected target kinases. For our purposes, we will use:
This selection allows for a direct comparison of potency against established drugs and provides a reference for the selectivity profile of the novel compounds.
The Dual-Assay Approach: From Enzyme to Cell
To gain a comprehensive understanding of an inhibitor's efficacy, it is imperative to assess its activity in both a simplified, purified system and a complex, physiological environment.
-
Biochemical Assays: These in vitro assays utilize purified recombinant kinase enzymes to directly measure the compound's ability to inhibit enzymatic activity.[11] They are essential for determining intrinsic potency (e.g., IC50) without the confounding variables of cell membranes, efflux pumps, or metabolic degradation.[12]
-
Cell-Based Assays: These assays measure the inhibitor's effect within intact cells. They provide a more physiologically relevant assessment of efficacy by confirming that the compound can cross the cell membrane, engage its target in the cellular milieu, and produce a desired downstream biological effect.[13][14]
This dual approach ensures that a compound's biochemical potency translates into cellular activity.
Pillar 2: Self-Validating Methodologies and Protocols
The trustworthiness of experimental data is built upon robust and reproducible protocols. Each protocol should be designed as a self-validating system, with internal controls that confirm the assay's performance and the reliability of the results.
Visualizing the Core Signaling Pathway
The diagram below illustrates a simplified receptor tyrosine kinase (RTK) signaling cascade, the fundamental pathway targeted by the inhibitors discussed in this guide.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway and point of inhibition.
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)
This protocol directly measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction. It is a gold-standard method for determining the half-maximal inhibitory concentration (IC50).[15]
Causality: The amount of luminescence generated is directly proportional to the amount of ADP produced, which is a direct measure of kinase activity. Inhibition of the kinase reduces ADP production, leading to a decrease in the luminescent signal.[12]
Step-by-Step Methodology:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of the tetrahydroindole derivatives and benchmark inhibitors (Sunitinib, Erlotinib) in DMSO. Dispense 50 nL of each concentration into a 384-well white assay plate.
-
Controls (Self-Validation):
-
Negative Control (0% Inhibition): Wells containing only DMSO vehicle.
-
Positive Control (100% Inhibition): Wells containing a high concentration of a potent, broad-spectrum inhibitor like Staurosporine.[16]
-
-
Kinase/Substrate Addition: Add 5 µL of a master mix containing the recombinant kinase (e.g., VEGFR-2 or EGFR) and its specific substrate peptide to each well.
-
Incubation: Gently mix and incubate the plate for 10 minutes at room temperature to allow the inhibitors to bind to the kinases.
-
Reaction Initiation: Add 5 µL of ATP solution to each well to initiate the kinase reaction. Incubate for 60 minutes at 30°C.
-
Reaction Termination & ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.[15]
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
IC50 Calculation: Normalize the data using the positive and negative controls. Plot the percentage of inhibition against the log concentration of the inhibitor and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[17][18]
Protocol 2: Cell-Based Target Phosphorylation Assay (In-Cell Western)
This protocol quantifies the level of kinase autophosphorylation within intact cells, providing a direct measure of target engagement in a physiological context.[14]
Causality: A potent inhibitor will enter the cell and bind to its target kinase, preventing ligand-stimulated autophosphorylation. The reduction in the phosphorylated protein signal, normalized to the total protein signal, directly reflects the inhibitor's cellular activity.[14]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells that overexpress the target kinase (e.g., HUVEC for VEGFR-2, A549 for EGFR) in a 96-well plate and incubate overnight.
-
Serum Starvation: Replace the medium with serum-free medium and incubate for 12-24 hours to reduce basal kinase activity.
-
Inhibitor Treatment: Treat the cells with serial dilutions of the tetrahydroindole derivatives and benchmark inhibitors for 2-4 hours.
-
Ligand Stimulation: Stimulate the kinase pathway by adding the appropriate ligand (e.g., VEGF for HUVEC, EGF for A549) for 10 minutes.
-
Cell Fixation and Permeabilization:
-
Immediately fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with a Triton X-100 solution to allow antibody access.
-
-
Immunodetection (Self-Validation):
-
Block non-specific binding sites with a blocking buffer.
-
Incubate cells with two primary antibodies simultaneously: a rabbit anti-phospho-kinase antibody and a mouse anti-total-kinase antibody. The total kinase antibody serves as an internal loading control for cell number and protein expression.
-
Incubate with two fluorescently-labeled secondary antibodies: an IRDye® 800CW goat anti-rabbit (detects phospho-protein) and an IRDye® 680RD goat anti-mouse (detects total protein).
-
-
Image Acquisition: Scan the plate using a two-channel infrared imaging system.
-
Data Analysis and IC50 Calculation: Quantify the fluorescence intensity for each channel. Normalize the phospho-protein signal to the total protein signal for each well. Plot the normalized signal against the log inhibitor concentration to calculate the cellular IC50.[19]
Pillar 3: Data Presentation and Visualization
Clear and concise presentation of quantitative data is paramount for effective comparison. The entire benchmarking process can be visualized to provide a clear roadmap from compound preparation to final analysis.
Visualizing the Experimental Workflow
The diagram below outlines the comprehensive workflow for benchmarking kinase inhibitors, integrating both biochemical and cell-based assays.
Caption: Integrated workflow for kinase inhibitor benchmarking.
Summarizing Quantitative Data
The following tables present example data for a hypothetical tetrahydroindole derivative, "THI-001," compared against the benchmark inhibitors.
Table 1: Biochemical Potency Against Target Kinases
| Compound | Target Kinase | Biochemical IC50 (nM) |
|---|---|---|
| THI-001 | VEGFR-2 | 15.2 |
| EGFR | 850.7 | |
| Sunitinib | VEGFR-2 | 9.8 |
| EGFR | 1250.1 | |
| Erlotinib | VEGFR-2 | >10,000 |
| | EGFR | 2.5 |
IC50 values represent the concentration of inhibitor required to reduce enzymatic activity by 50%.[17]
Table 2: Cellular Activity in Target-Specific Cell Lines
| Compound | Cell Line | Assay Type | Cellular IC50 (nM) |
|---|---|---|---|
| THI-001 | HUVEC (VEGFR-2) | Phospho-VEGFR-2 | 45.6 |
| A549 (EGFR) | Phospho-EGFR | 1542.0 | |
| Sunitinib | HUVEC (VEGFR-2) | Phospho-VEGFR-2 | 35.1 |
| Erlotinib | A549 (EGFR) | Phospho-EGFR | 10.3 |
Cellular IC50 values represent the concentration required to inhibit target phosphorylation by 50% in intact cells.[19]
Conclusion and Forward Look
This guide has outlined a rigorous, multi-faceted strategy for benchmarking the efficacy of novel tetrahydroindole derivatives. By integrating direct biochemical assays with physiologically relevant cell-based models, researchers can build a comprehensive profile of a compound's potency, selectivity, and cellular activity. The example data for "THI-001" suggests a compound with good potency and selectivity for VEGFR-2 over EGFR, comparable to the multi-targeted inhibitor Sunitinib in this context.
The logical next step in the drug discovery cascade would be to expand this analysis.[11] This includes broader kinase profiling against a large panel of kinases to fully assess selectivity and identify potential off-target effects, followed by in vivo studies in animal models to evaluate pharmacokinetics, pharmacodynamics, and anti-tumor efficacy.[11] The foundational data generated through the robust framework described herein is the critical first step on the path to clinical development.
References
- 1. FDA-Approved Kinase Inhibitor Library | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 4. Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors Approved for Clinical Use | MRC PPU [ppu.mrc.ac.uk]
- 6. Comparison of FDA Approved Kinase Targets to Clinical Trial Ones: Insights from Their System Profiles and Drug-Target Interaction Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent updates of Indole derivatives as kinase inhibitors in the treatment of cancer. | Semantic Scholar [semanticscholar.org]
- 9. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. azurebiosystems.com [azurebiosystems.com]
- 15. benchchem.com [benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. IC50 - Wikipedia [en.wikipedia.org]
- 18. courses.edx.org [courses.edx.org]
- 19. aacrjournals.org [aacrjournals.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
